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  • Product: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
  • CAS: 2344685-75-0

Core Science & Biosynthesis

Foundational

Engineering sp³-Enriched Scaffolds: A Technical Guide to 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

Executive Overview: Escaping Flatland In modern medicinal chemistry, the strategic shift away from planar, sp²-hybridized aromatic systems toward highly 3D, sp³-enriched frameworks is paramount for improving target selec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: Escaping Flatland

In modern medicinal chemistry, the strategic shift away from planar, sp²-hybridized aromatic systems toward highly 3D, sp³-enriched frameworks is paramount for improving target selectivity and physicochemical properties. As a Senior Application Scientist, I frequently evaluate novel building blocks that can serve as stable bioisosteres for traditional saturated heterocycles.

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS: 2344685-75-0) is a prime example of this structural evolution. It is a spirocyclic γ-sultam (cyclic sulfonamide) that effectively mimics the spatial vectors of pyrrolidines and piperidines while offering enhanced metabolic stability and unique hydrogen-bonding profiles. This whitepaper deconstructs the structural rationale, synthetic methodology, and self-validating experimental protocols required to synthesize and utilize this advanced building block[1][2].

Structural Chemistry & Design Rationale

Understanding the nomenclature and 3D topology of this molecule is critical for rational drug design. The spiro[4.5]decane core consists of a 5-membered sultam ring spiro-fused to a 6-membered tetrahydropyran ring.

  • The Spiro Center (C5): The central quaternary carbon acts as the focal point, locking the two rings in orthogonal planes.

  • The γ-Sultam Ring (Positions 1–5): The sequence follows C1–S2–N3–C4–C5. The sulfur atom (position 2) exists as a sulfone (2,2-dioxide), providing a potent hydrogen-bond acceptor, while the adjacent nitrogen (position 3) serves as a hydrogen-bond donor or a versatile handle for further functionalization.

  • The Tetrahydropyran Ring (Positions 6–10): The oxygen atom is situated at position 8, directly opposite the spiro center, optimizing the molecule's polarity and aqueous solubility (logP reduction).

Causality in Synthetic Design: Why Sulfonyl Fluorides?

Historically, synthesizing cyclic sulfonamides relied on sulfonyl chlorides. However, sulfonyl chlorides are highly electrophilic and moisture-sensitive, often leading to premature hydrolysis or competitive side reactions during reductive cyclization. By pivoting to cyanoalkylsulfonyl fluorides , we leverage the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. The S–F bond is remarkably stable to the harsh hydride reduction conditions (NaBH₄) required to reduce the nitrile group, yet it remains highly susceptible to intramolecular nucleophilic attack by the newly formed primary amine[1]. This kinetic differential is the engine that makes the one-pot cascade possible.

Synthetic Methodology: The One-Pot Cascade

The synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide relies on a highly efficient, scalable one-pot reductive cyclization. The precursor, 4-(fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile, is synthesized through a sequence of mesylation, thioetherification, oxidative chlorination, and fluorination[1][3].

SyntheticWorkflow A 4-(Hydroxymethyl)tetrahydropyran- 4-carbonitrile (4e) B Mesylation (MsCl, Et3N, CH2Cl2) A->B C S-Nucleophilic Substitution (Thioacetate/BnSH) B->C D Oxidative Chlorination (Cl2, H2O) C->D E Fluorination (KHF2, MeOH/H2O) D->E F 4-(Fluorosulfonylmethyl)tetrahydropyran- 4-carbonitrile (2e) E->F G Reductive Cyclization (NaBH4, NiCl2·6H2O, MeOH) F->G H 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (1e) G->H

Step-by-step synthetic workflow for 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide.

Mechanistic Pathway of Reductive Cyclization

The transformation is driven by a catalytic nickel boride (Ni₂B) species generated in situ. The mechanism proceeds via the rapid reduction of the nitrile to a primary amine, followed by a spontaneous, entropy-driven intramolecular sulfonylation that expels a fluoride ion[1].

Mechanism N1 Cyanoalkylsulfonyl Fluoride -C#N and -CH2SO2F groups N2 Ni-Boride Complex Catalytic Reduction N1->N2 NaBH4, MeOH N3 Amino-Sulfonyl Fluoride -CH2NH2 and -CH2SO2F N2->N3 Reduction N4 Intramolecular Attack N attacks S, F- leaves N3->N4 Spontaneous N5 Spirocyclic γ-Sultam Stable 5-membered ring N4->N5 Cyclization

Mechanistic pathway of the one-pot reductive cyclization forming the γ-sultam ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates distinct visual and analytical feedback loops so the operator can verify the reaction trajectory in real-time.

Objective: Synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide via reductive cyclization[1][3].

Reagents:

  • 4-(Fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 equiv)

  • Sodium borohydride (NaBH₄, 5.0–7.0 equiv)

  • Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

  • System Initialization: Dissolve the cyanoalkylsulfonyl fluoride precursor (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in anhydrous MeOH (approx. 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer and a venting needle. Cool the bright green solution to 0 °C in an ice bath.

  • Catalyst Generation & Reduction (Visual Validation): Carefully add NaBH₄ (5.0–7.0 equiv) in small portions over 30–45 minutes.

    • Self-Validation Check 1: Upon the first addition of NaBH₄, the green solution will immediately turn pitch black, accompanied by vigorous hydrogen gas evolution. The black precipitate is nickel boride (Ni₂B), confirming the successful in situ generation of the active reduction catalyst.

  • Cyclization Phase: Allow the reaction mixture to warm to room temperature and stir for an additional 2–4 hours.

    • Self-Validation Check 2 (In-Process Control): Monitor via TLC (EtOAc/Hexane). The starting material (high Rf) will disappear. The intermediate amine is highly polar and transient; the final sultam will appear as a distinct, moderately polar spot. LC-MS will show the target mass (M+H = 192) and the absence of the (M - 20) fluoride loss peak from the starting material.

  • Quenching & Workup: Dilute the mixture with ethyl acetate and carefully quench with saturated aqueous NH₄Cl to destroy excess hydride and dissolve nickel salts. Filter the biphasic mixture through a pad of Celite to remove insoluble boron/nickel residues.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with EtOAc, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is typically of high purity but can be recrystallized or triturated to yield a colorless powder[3].

Quantitative Data & Characterization

The quantitative metrics of this synthesis highlight its robustness. The reaction has been successfully scaled up to 30 grams with minimal drop-off in efficiency[1].

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
CAS Registry Number 2344685-75-0
Molecular Formula C₇H₁₃NO₃S
Molecular Weight 191.25 g/mol
Appearance Colorless powder
Melting Point 85–86 °C
Table 2: Reaction Metrics & Analytical Data
ParameterValue / Observation
Demonstrated Scale 22.5 g isolated yield (Batch)
Reaction Yield 84%
¹H NMR (500 MHz, CDCl₃) δ 4.85 (s, 1H, NH), 3.88–3.74 (m, 2H), 3.61–3.48 (m, 2H), 3.22 (d, J = 6.1 Hz, 2H), 3.10 (s, 2H), 1.87 (dd, J = 13.7, 1.9 Hz, 2H), 1.60 (ddd, J = 13.7, 12.2, 4.6 Hz, 2H).

Applications in Drug Development

  • Pyrrolidine Bioisosterism: The γ-sultam ring effectively mimics the steric bulk of a pyrrolidine or pyrrolidone ring while replacing the basic amine/amide with a neutral, highly polar sulfonamide. This drastically alters the pKa and logD profiles, often rescuing compounds suffering from hERG liability or poor membrane permeability.

  • Vector Projection: The spirocyclic nature of the tetrahydropyran ring projects functional groups across a rigid, three-dimensional axis. This prevents the "flatland" induced fit penalties often seen with planar aromatics, leading to tighter binding affinities in deep protein pockets.

References

  • Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Source: European Journal of Organic Chemistry, 2021 Dec 21; 2021(47): 6530–6540. (PubMed Central) URL: [Link]

Sources

Exploratory

Advanced Architectures: The Rise of Spiro-Fused Sultams in Medicinal Chemistry

Executive Summary The transition from "flat" aromatic scaffolds to three-dimensional ( -rich) architectures represents a paradigm shift in modern drug discovery. Among these, spiro-fused sultams (cyclic sulfonamides with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from "flat" aromatic scaffolds to three-dimensional (


-rich) architectures represents a paradigm shift in modern drug discovery. Among these, spiro-fused sultams  (cyclic sulfonamides with a spiro-carbon junction) have emerged as privileged structures.[1] Unlike their planar counterparts, these heterocycles offer defined vectorality, enhanced metabolic stability, and superior solubility. This guide analyzes the historical evolution, synthetic breakthroughs—specifically Rh(III)-catalyzed C–H activation—and the medicinal utility of spiro-sultams.[1]

The Sultam Renaissance: From Planar to Spirocyclic

Historically, sulfonamides (e.g., sulfa drugs) were linear. The cyclization to sultams (e.g., sultams derived from saccharin or camphor) introduced rigidity, but early examples lacked the topological complexity required for challenging protein-protein interaction (PPI) targets.

The "Spiro Effect"

The incorporation of a spiro-center into the sultam ring creates a "Spiro Effect," characterized by:

  • Conformational Locking: The orthogonal arrangement of the two rings reduces the entropic penalty upon binding to a protein target.

  • Vectorality: Substituents can be projected into specific sub-pockets of an enzyme active site that are inaccessible to flat molecules.

  • Physicochemical Balance: Spiro-fusion typically increases Fraction of

    
     (
    
    
    
    ), which correlates with improved solubility and lower lipophilicity (LogP), enhancing oral bioavailability.

Core Synthetic Paradigms

The assembly of these complex quaternary centers has evolved from stoichiometric classical chemistry to catalytic precision.

Paradigm A: Ring-Closing Metathesis (RCM)

Early routes relied on Grubbs' catalysts to close the sultam ring.

  • Mechanism: Synthesis of diallyl sulfonamides followed by Ru-catalyzed olefin metathesis.

  • Limitation: While effective for 5- and 6-membered rings, RCM often struggles with the steric congestion inherent to forming tetrasubstituted spiro-centers.

Paradigm B: 1,3-Dipolar Cycloaddition

A convergent approach involving the reaction of azomethine ylides with exocyclic sulfonyl alkenes.

  • Utility: Highly effective for generating spiro-pyrrolidine-sultam hybrids.

  • Stereocontrol: Chiral ligands can control the absolute stereochemistry of the spiro-junction.

Paradigm C: Transition-Metal Catalyzed C–H Activation (The Gold Standard)

The most significant advancement is the use of Rh(III) or Co(III) catalysis. This method utilizes the sulfonamide motif itself as a Directing Group (DG) to activate a proximal C–H bond, followed by annulation with an alkyne or alkene.

Visualization of Synthetic Strategies

The following diagram categorizes the primary synthetic routes to spiro-sultams.

SyntheticStrategies Precursors Linear Sulfonamides (Precursors) Method_RCM Ring-Closing Metathesis (Grubbs Cat.) Precursors->Method_RCM Olefin Install Method_CH C-H Activation (Rh(III)/Co(III)) Precursors->Method_CH Directing Group Method_Cyclo Cycloaddition (1,3-Dipolar) Precursors->Method_Cyclo Ylide Formation Target Spiro-Fused Sultam (Scaffold) Method_RCM->Target Ring Closure Method_CH->Target Annulation Method_Cyclo->Target Fusion

Caption: Comparative workflow of synthetic strategies. Rh(III) C-H activation offers the most direct route from simple precursors.

Deep Dive: Rh(III)-Catalyzed Spiroannulation

This section details the mechanism and protocol for the state-of-the-art synthesis: Rh(III)-catalyzed annulation of N-sulfonyl ketimines with alkynes . This reaction constructs the sultam ring and the spiro-center in a single step with 100% atom economy.

Mechanistic Logic[2]
  • Coordination: The active

    
     catalyst coordinates to the nitrogen of the N-sulfonyl ketimine (Directing Group).
    
  • C-H Activation: The Rh center activates the ortho-C-H bond of the aryl ring via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a five-membered rhodacycle.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond is formed, releasing the spiro-sultam and regenerating the catalyst.

RhMechanism Start N-Sulfonyl Ketimine + [Cp*Rh(III)] Coordination N-Coordination Start->Coordination CH_Act C-H Activation (Rhodacycle Formed) Coordination->CH_Act - HCl Insertion Alkyne Insertion (7-Membered Metallacycle) CH_Act->Insertion + Alkyne Red_Elim Reductive Elimination (C-N Bond Formation) Insertion->Red_Elim Red_Elim->Start Catalyst Turnover Product Spiro-Sultam Red_Elim->Product

Caption: Catalytic cycle for Rh(III)-mediated spiro-sultam synthesis via C-H activation.

Experimental Protocol: Synthesis of Spiro[sultam-indenyl]

Objective: Synthesis of a spiro-sultam via Rh(III)-catalyzed annulation of N-sulfonyl ketimine with diphenylacetylene. Based on methodologies developed by Cramer (2012) and Dong (2013).

Materials
  • Substrate: N-sulfonyl ketimine (0.2 mmol)

  • Coupling Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Activator:

    
     (10 mol%)
    
  • Oxidant/Additive:

    
     (20 mol%) - Note: Used to reoxidize Rh if the cycle requires it, or as a promoter.
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol (2.0 mL)

Step-by-Step Methodology
  • Catalyst Activation: In a dried screw-cap vial equipped with a magnetic stir bar, weigh out

    
     (3.1 mg) and 
    
    
    
    (6.9 mg). Add 1.0 mL of DCE and stir for 5 minutes at room temperature to generate the cationic active species.
  • Substrate Addition: Add the N-sulfonyl ketimine (0.2 mmol), Diphenylacetylene (42.7 mg), and

    
     (7.2 mg).
    
  • Reaction: Seal the vial under an argon atmosphere. Heat the reaction mixture to 100 °C in an oil bath for 12–16 hours.

    • Self-Validation Check: The reaction color typically changes from orange/red to dark brown. Monitor via TLC (eluent: Hexane/EtOAc 4:1). The disappearance of the ketimine spot indicates completion.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove metal salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 4:1).

  • Characterization: Verify the spiro-quaternary carbon by

    
     NMR (typically appears downfield, ~60–80 ppm depending on substitution).
    

Medicinal Chemistry Applications

Spiro-sultams are not just synthetic curiosities; they are potent bioisosteres.

Case Study: MDM2-p53 Inhibition

The p53-MDM2 interaction is a critical target in oncology. MDM2 inhibitors often feature a spiro-oxindole core (e.g., MI-773). Replacing the oxindole with a spiro-sultam has shown:

  • Improved H-Bonding: The sulfonyl group (

    
    ) offers two acceptor sites compared to the single carbonyl of the lactam.
    
  • Metabolic Stability: Sultams are generally more resistant to hydrolytic cleavage than lactams.

Comparative Data: Spiro-Sultam vs. Non-Spiro Analogs

The table below illustrates the physicochemical advantages of spiro-sultams in a hypothetical lead optimization campaign.

FeatureLinear SulfonamideSpiro-Fused SultamImpact on Drug Development
Conformation Flexible (High Entropy)Rigid (Low Entropy)Higher binding affinity due to reduced entropic penalty.
Solubility Low to ModerateHigh

character disrupts crystal lattice packing.
Metabolic Stability VariableHighSteric bulk of spiro-center protects against P450 oxidation.
Vectorality 2D (Planar)3D (Orthogonal)Accesses distinct sub-pockets in enzyme active sites.

Future Outlook

The field is moving toward enantioselective catalysis . While racemic syntheses are well-established, generating chiral spiro-sultams using chiral Cp* ligands (e.g., Cramer's chiral Cp ligands) is the frontier. Furthermore, the integration of photoredox catalysis to generate spiro-sultams under mild, room-temperature conditions is an active area of research, reducing the reliance on high-temperature thermal activation.

References

  • Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organocatalysis (2023).

  • Access to sultams by rhodium(III)-catalyzed directed C-H activation. Angewandte Chemie Int.[2] Ed. (2012).[2][3]

  • Rhodium-catalyzed spirocyclic sultam synthesis by [3+2] annulation with cyclic N-sulfonyl ketimines and alkynes. Chemistry - A European Journal (2013).

  • Synthesis of Sultams by Ring-Closing Metathesis. Synthesis (2014).

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. Future Medicinal Chemistry (2023).

Sources

Foundational

Physicochemical Characteristics and Synthesis of 3-Azaspiro[4.5]decane 2,2-Dioxide: A Next-Generation sp³-Enriched Building Block

Executive Summary: Escaping Flatland The paradigm of modern drug discovery has aggressively shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-enriched scaffolds. This transition—often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

The paradigm of modern drug discovery has aggressively shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-enriched scaffolds. This transition—often termed "escaping flatland"—correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and superior metabolic stability ().

Within this chemical space, 3-azaspiro[4.5]decane 2,2-dioxide (specifically, the 2-thia-3-azaspiro[4.5]decane 2,2-dioxide framework) emerges as a highly versatile spirocyclic γ-sultam. The azaspirodecane core is a historically validated pharmacophore found in various anxiolytics[1]. By incorporating a cyclic sulfonamide (sultam) into this spiro-fused cyclohexane system, researchers gain a rigid bioisostere for amides and carboxylic acids that dramatically alters the physicochemical profile of the parent molecule.

Physicochemical Profiling

The integration of a sultam ring into a spirocyclic system fundamentally rewrites the molecule's interaction with biological environments. The sulfonamide moiety provides potent hydrogen-bond acceptor capabilities while maintaining a highly directional hydrogen-bond donor, all constrained within a rigid 3D vector.

Table 1: Core Physicochemical Parameters
ParameterValuePharmacological Implication
Molecular Formula C₈H₁₅NO₂SLow molecular weight (189.28 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Fraction sp³ (Fsp³) 1.0Complete saturation maximizes 3D spatial complexity, reducing non-specific protein binding.
Topological Polar Surface Area 54.55 ŲFalls within the optimal range (< 90 Ų) for excellent blood-brain barrier (BBB) and cellular permeability.
Calculated LogP (cLogP) ~0.8 - 1.2Optimal lipophilicity balance; avoids the high-clearance liabilities of highly lipophilic flat rings.
Hydrogen Bond Donors (HBD) 1The -NH of the sultam provides a directional vector for kinase hinge-binding or protease interaction.
Hydrogen Bond Acceptors (HBA) 2The sulfonyl oxygens act as potent, rigid H-bond acceptors.

Mechanistic Pathway: The Causality of Reductive Cyclization

The synthesis of spirocyclic γ-sultams has historically been plagued by multi-step, low-yield protocols. However, recent advancements have streamlined this into a one-pot reductive cyclization of sp³-enriched cyanoalkylsulfonyl fluorides[2].

The Causality of Experimental Choices:

  • Why Sulfonyl Fluorides? Historically, sulfonyl chlorides were used for sulfonamide synthesis. However, sulfonyl chlorides are highly susceptible to premature hydrolysis and reduction under the NaBH₄ conditions required for nitrile reduction. We utilize sulfonyl fluorides because the S-F bond possesses unique thermodynamic stability—it is entirely unreactive toward reduction, yet highly reactive toward the proximal primary amine generated post-reduction (). This selective reactivity is the causal driver that allows this reaction to proceed in a single pot without protecting groups.

  • Why NaBH₄ with NiCl₂·6H₂O? Sodium borohydride alone cannot reduce a nitrile. The addition of Nickel(II) chloride generates an active nickel boride (Ni₂B) catalyst in situ, which seamlessly reduces the nitrile to a primary amine under mild conditions[3].

G A Cyanoalkylsulfonyl Fluoride (sp3-enriched precursor) B Nitrile Reduction (NaBH4, NiCl2·6H2O, MeOH) A->B Reduction C Amino-sulfonyl Fluoride Intermediate B->C D Intramolecular Sulfonylation (Cyclization) C->D Spontaneous E 3-Azaspiro[4.5]decane 2,2-dioxide (Spirocyclic γ-Sultam) D->E -HF

Reductive cyclization pathway for 3-azaspiro[4.5]decane 2,2-dioxide.

Self-Validating Synthetic Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal visual and analytical feedback loops so the operator can confirm success at every phase.

Step-by-Step Methodology

Step 1: Catalyst Pre-Assembly

  • Dissolve the cyanoalkylsulfonyl fluoride precursor (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in anhydrous methanol (0.2 M) at room temperature.

  • Self-Validation Check: The solution must turn a clear, pale green. If it remains colorless or cloudy, the nickel salt has not fully dissolved, which will lead to uneven catalyst generation and reaction failure.

Step 2: Nitrile Reduction

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add NaBH₄ (3.0 equiv) portion-wise over 15 minutes to control the exothermic hydrogen gas evolution.

  • Self-Validation Check: Upon the first addition of NaBH₄, the green solution will immediately transition to a jet-black suspension. This visual cue is critical; it confirms the successful generation of the active Ni₂B catalyst[3].

Step 3: Intramolecular Cyclization

  • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation Check (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe a rapid transition from the cyano-precursor to the intermediate amine (M+H), followed immediately by a -20 Da mass shift . This specific mass loss corresponds to the expulsion of Hydrogen Fluoride (HF) as the cyclization to the sultam occurs[2]. If the -20 Da shift is absent, the SuFEx-like intramolecular attack has failed.

Step 4: Quenching and Purification

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl. This destroys excess NaBH₄ and dissolves the black nickel salts, turning the aqueous layer blue/green.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-azaspiro[4.5]decane 2,2-dioxide as a colorless solid.

Physicochemical Validation Workflow

Once synthesized, the compound must undergo rigorous physicochemical profiling to confirm its utility as a drug discovery building block.

P P1 Spirocyclic Sultam Synthesis P2 Structural Validation (NMR, LC-MS) P1->P2 P3 Physicochemical Profiling P2->P3 P4 Lipophilicity (LogD 7.4) P3->P4 P5 Aqueous Solubility P3->P5 P6 Metabolic Stability P3->P6

Systematic physicochemical profiling workflow for spirocyclic sultams.

Validation Analytics:

  • NMR Signatures: The spiro center creates a highly constrained environment. In ¹H NMR, look for the distinct diastereotopic splitting of the -CH₂- protons adjacent to the nitrogen and sulfur atoms within the 5-membered ring.

  • Metabolic Stability (Microsomal Assays): Because the cyclohexane ring is fully saturated and lacks the easily oxidized benzylic positions found in traditional flat scaffolds, this spirocyclic sultam typically demonstrates extended half-lives in human liver microsome (HLM) assays.

References

  • Stepannikova, K. O., et al. "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry (2021). PubMed Central. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry (2009). ACS Publications. URL:[Link]

  • Dong, J., et al. "Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry." Angewandte Chemie International Edition (2014). Wiley Online Library. URL:[Link]

  • National Center for Biotechnology Information. "Azaspirodecane." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

This Application Note and Protocol details the high-purity synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide , a specialized spirocyclic -sultam scaffold used in medicinal chemistry for its conformational restr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the high-purity synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide , a specialized spirocyclic


-sultam scaffold used in medicinal chemistry for its conformational restriction and metabolic stability.

Part 1: Introduction & Retrosynthetic Analysis

Significance: Spirocyclic sultams (cyclic sulfonamides) are valuable pharmacophores in drug discovery, often serving as bioisosteres for


-lactams or cyclic ureas. The 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide  scaffold incorporates a tetrahydropyran ring to improve aqueous solubility and a rigid spiro-linkage to lock the orientation of substituents, enhancing selectivity for targets such as ion channels and GPCRs.

Retrosynthetic Logic: The synthesis targets the formation of the 5-membered sultam ring onto the existing 6-membered tetrahydropyran core. The critical disconnection is the N–S bond and the C–N bond , which can be formed simultaneously via a reductive cyclization strategy.

  • Target: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide.

  • Key Intermediate: 4-(Fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile.

  • Starting Materials: Ethyl cyanoacetate and Bis(2-chloroethyl) ether.

Retrosynthesis Target 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (Target Spiro-Sultam) Precursor 4-(Fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile (Bifunctional Precursor) Target->Precursor Reductive Cyclization (NiCl2/NaBH4) Alcohol 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (Key Intermediate) Precursor->Alcohol Functional Group Interconversion (MsCl -> KSAc -> Cl2 -> KHF2) Ester Ethyl 4-cyanotetrahydropyran-4-carboxylate (Gem-Disubstituted Pyran) Alcohol->Ester Selective Reduction (NaBH4) Start Ethyl Cyanoacetate + Bis(2-chloroethyl) ether Ester->Start Double Alkylation (NaH or K2CO3)

Figure 1: Retrosynthetic pathway for the construction of the spiro-sultam core.

Part 2: Detailed Experimental Protocol

Phase 1: Construction of the Spiro Core

Objective: Synthesize Ethyl 4-cyanotetrahydropyran-4-carboxylate via double alkylation.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • Bis(2-chloroethyl) ether (1.0 equiv)

  • Potassium carbonate (

    
    , anhydrous, 2.5 equiv)
    
  • DMF (Dimethylformamide)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with anhydrous

    
     (2.5 equiv) and DMF (0.5 M concentration relative to cyanoacetate). Heat to 60°C.
    
  • Addition: Add a mixture of Ethyl cyanoacetate (1.0 equiv) and Bis(2-chloroethyl) ether (1.0 equiv) dropwise over 1 hour.

  • Reaction: Stir vigorously at 80–90°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.

  • Workup: Cool to room temperature. Filter off the solid salts.[1] Dilute the filtrate with water and extract with diethyl ether (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Distill under reduced pressure or purify via flash chromatography (SiO2, 0-20% EtOAc/Hexane) to yield the Pyran Ester .

Phase 2: Selective Reduction to Cyano-Alcohol

Objective: Reduce the ester to an alcohol without affecting the nitrile group.

Reagents:

  • Pyran Ester (from Phase 1)

  • Sodium Borohydride (

    
    , 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / MeOH (5:1 ratio)[3]

Protocol:

  • Dissolution: Dissolve the Pyran Ester in DME:MeOH (5:1) at 0°C.

  • Reduction: Add

    
     (2.0 equiv) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
    
  • Completion: Allow to warm to room temperature and stir for 24 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (Dichloromethane). Dry (

    
    ) and concentrate to yield 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile  as a viscous oil.
    
Phase 3: Conversion to Sulfonyl Fluoride

Objective: Convert the primary alcohol to a sulfonyl fluoride via a thioacetate intermediate.

Reaction Sequence:

  • Mesylation: React the alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and

    
     in DCM at 0°C. Work up to obtain the Mesylate.
    
  • Thioacetate Displacement: React the Mesylate with Potassium Thioacetate (KSAc, 1.5 equiv) in DMF at 60°C for 4 hours. Extract to obtain the Thioester.

  • Oxidative Chlorination: Dissolve the Thioester in

    
     (10:1). Cool to 0°C. Bubble Chlorine gas (
    
    
    
    ) or add N-Chlorosuccinimide (NCS, 4 equiv) until the reaction turns green/yellow.
  • Fluorination: Immediately treat the crude Sulfonyl Chloride solution with saturated aqueous Potassium Bifluoride (

    
    , 2 equiv). Stir vigorously for 2 hours.
    
  • Isolation: Extract with EtOAc, wash with bicarbonate and brine. Purify by flash chromatography to yield 4-(Fluorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile .

Phase 4: Reductive Cyclization (The "One-Pot" Sultam Formation)

Objective: Reduce the nitrile to an amine, which spontaneously cyclizes onto the sulfonyl fluoride to form the sultam.

Reagents:

  • Sulfonyl Fluoride Precursor (1.0 equiv)

  • 
     (1.0 equiv)
    
  • 
     (5.0 equiv)
    
  • Methanol (MeOH)[3]

Protocol:

  • Preparation: Dissolve the Sulfonyl Fluoride precursor and

    
     in MeOH (0.1 M). The solution will be green.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise. The mixture will turn black (formation of Nickel Boride) and evolve hydrogen gas.
    
    • Caution: Hydrogen gas is flammable. Ensure good ventilation.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 3–5 hours. The generated primary amine attacks the sulfonyl fluoride intramolecularly.

  • Workup: Quench with 1N HCl (carefully, to dissolve nickel salts) or saturated

    
    . Extract with EtOAc.
    
  • Purification: The product, 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide , is typically a solid. Recrystallize from Ethanol/Hexane or purify by column chromatography (EtOAc/Hexane).

Characterization Data (Reference Standard):

  • Appearance: Colorless powder.[3]

  • Melting Point: 85–86 °C.[3]

  • 1H NMR (500 MHz, CDCl3):

    
     4.85 (s, 1H, NH), 3.88–3.74 (m, 2H), 3.61–3.48 (m, 2H), 3.22 (d, 2H, 
    
    
    
    ), 3.10 (s, 2H,
    
    
    ), 1.90–1.75 (m, 4H).

Part 3: Reaction Mechanism & Workflow

The synthesis relies on the "CSIC" (Carbanion-mediated Sulfonamide Intramolecular Cyclization) logic, adapted here as a reductive amination-cyclization.

Mechanism Step1 Nitrile Reduction (R-CN -> R-CH2-NH2) Step2 Nucleophilic Attack (Amine attacks S) Step1->Step2 Intramolecular Step3 Elimination (Loss of F-) Step2->Step3 Tetrahedral Intermediate Product Spiro-Sultam (Cyclic Sulfonamide) Step3->Product Stable Ring

Figure 2: Mechanistic flow of the Nickel Boride mediated reductive cyclization.

Part 4: Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Nickel Boride / NaBH4 Reaction generates

gas and is pyrophoric when dry. Quench carefully under inert atmosphere. Dispose of nickel waste as hazardous heavy metal.
Bis(2-chloroethyl) ether Highly toxic and a suspected carcinogen. Use only in a fume hood with double-gloving.
Sulfonyl Fluorides Stable but reactive electrophiles.[4] Avoid skin contact. Treat as potential alkylating agents.
Low Yield in Phase 4 If cyclization is slow, ensure the intermediate amine is not "stuck" as a borane complex. An acidic workup (HCl) breaks the B-N bond, releasing the amine for cyclization.

References

  • Stepannikova, K. O., et al. (2021).[5] "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides." European Journal of Organic Chemistry, 2021(47), 6530–6540.[5]

  • Dobrydnev, A. V., et al. (2015). "Synthesis of the First Representatives of Spiro-1(6)-isothiazolidine-1,1,4-triones." ResearchGate.[6]

  • ChemicalBook. (2025). "Tetrahydro-2H-pyran-4-yl methanesulfonate Properties and Synthesis."

Sources

Application

Reagents and conditions for cyclization of spiro sulfonamides

Application Note: Reagents and Conditions for the Cyclization of Spirocyclic Sulfonamides Introduction & Mechanistic Rationale Spirocyclic sulfonamides have emerged as privileged scaffolds in modern drug discovery. They...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Conditions for the Cyclization of Spirocyclic Sulfonamides

Introduction & Mechanistic Rationale

Spirocyclic sulfonamides have emerged as privileged scaffolds in modern drug discovery. They offer enhanced three-dimensional complexity, increased fraction of sp³ carbons (Fsp³), and improved metabolic stability compared to flat aromatic systems[1]. A prominent application of these architectures is their use as highly selective Carbonic Anhydrase (CA) inhibitors, which have been recently validated as therapeutic targets for the management of neuropathic pain[2]. The rigid spirocyclic framework effectively locks the primary sulfonamide pharmacophore into an optimal vector for target engagement within the enzyme's active site[2].

Constructing the spiro-center while simultaneously installing or preserving the sulfonamide moiety requires highly controlled cyclization conditions. This guide details the most robust methodologies for synthesizing spiro sulfonamides, focusing on intramolecular radical cyclizations and acid-catalyzed condensation cascades.

Core Cyclization Strategies

A. Intramolecular Radical Cyclization

Pioneered by Åhman and Somfai, the intramolecular radical cyclization of functionalized N-sulfonylenamines provides a highly efficient entry into spirocyclic sulfonamides. This method relies on the homolytic cleavage of a carbon-halogen bond to generate an alkyl radical, which subsequently undergoes a 5-exo-trig or 6-exo-trig cyclization onto a tethered enamine double bond.

Causality in Reagent Selection:

  • Tributyltin Hydride (Bu₃SnH) & AIBN: AIBN serves as the thermal initiator, while Bu₃SnH acts as the chain propagator and hydrogen atom donor.

  • High Dilution (0.01 M): Radical intermediates are highly reactive. High dilution is critical to suppress intermolecular side reactions (such as dimerization) and favor the desired intramolecular cyclization.

  • Syringe Pump Addition: Maintaining a low steady-state concentration of Bu₃SnH prevents the premature direct reduction of the carbon radical before the cyclization event can occur[3].

RadicalMechanism A Initiation: AIBN -> 2 Radicals B Tin Radical Formation: Radical + Bu3SnH -> Bu3Sn• A->B C Halogen Abstraction: Precursor + Bu3Sn• -> Carbon Radical B->C D Intramolecular Cyclization: (5-exo-trig / 6-exo-trig) C->D High Dilution E Hydrogen Abstraction: Spiro Radical + Bu3SnH -> Product D->E E->B Chain Propagation

Mechanism of radical-mediated spiro-cyclization highlighting chain propagation.

B. Transition Metal & Photoredox Cyclizations

Recent advancements have expanded the synthetic toolkit to include visible-light-induced photoredox catalysis. For example,


-Ir(ppy)₃ catalyzes radical addition/dearomative cyclization tandem reactions to build spirocycles from alkynes[1]. Additionally, Gold(I) catalysis has been utilized in vinylogous Conia-ene reactions to construct densely functionalized spiro[4.5]decane systems from alkyne-tethered precursors[1].

Quantitative Data Summary

The table below summarizes the optimal conditions and expected outcomes for various spiro-cyclization methodologies.

MethodologyCatalyst / ReagentsStarting MaterialReaction ConditionsYield RangeKey Advantage
Radical Cyclization Bu₃SnH, AIBNBrominated N-sulfonylenaminesBenzene, 80 °C, Syringe Pump65–85%Excellent functional group tolerance.
Acid-Catalyzed Condensation p-TSA (10 mol%)Ketones + SulfonamidesToluene, Reflux, Dean-Stark70–90%Direct formation of spirochromane cores[2].
Photoredox Dearomatization

-Ir(ppy)₃ (1 mol%)
Alkynes + MalonatesVisible light, RT50–88%Mild, sustainable, transition-metal free[1].
Gold(I) Catalysis Au(I) complexesAlkyne-tethered enonesDCM, RT52–81%High stereoselectivity and atom economy[1].

Detailed Experimental Protocols

Protocol 1: Radical Cyclization to Spirocyclic Sulfonamides

This protocol describes the conversion of brominated N-sulfonylenamines to spirocyclic sulfonamides via a tin-mediated radical cascade.

Self-Validating System Check: The success of this reaction relies heavily on the strict exclusion of oxygen and the controlled addition rate of the tin hydride.

  • Preparation & Degassing: Dissolve the brominated N-sulfonylenamine precursor (1.0 mmol) in anhydrous, degassed benzene (100 mL) to achieve a highly dilute 0.01 M solution. Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen is a diradical that rapidly quenches the tributyltin radical, halting the propagation chain.

  • Heating: Transfer the flask to a pre-heated oil bath and bring the solution to a gentle reflux (approx. 80 °C) under a positive pressure of ultra-pure nitrogen.

  • Reagent Addition: In a separate flame-dried vial, dissolve Bu₃SnH (1.2 mmol) and AIBN (0.1 mmol) in degassed benzene (10 mL). Load this mixture into a gas-tight syringe.

  • Syringe Pump Delivery: Add the Bu₃SnH/AIBN solution to the refluxing reaction mixture via a syringe pump at a constant rate over 3 to 4 hours. Causality: Slow addition ensures the concentration of Bu₃SnH remains extremely low, allowing the intermediate carbon radical sufficient time to cyclize before it is quenched by hydrogen abstraction[3].

  • Completion & Quenching: After the addition is complete, continue refluxing for an additional 1 hour. Monitor by TLC (hexane/ethyl acetate) until the starting material is fully consumed.

  • Purification (Tin Removal): Cool the reaction to room temperature and concentrate under reduced pressure. To remove toxic organotin byproducts, dissolve the crude residue in a minimal amount of dichloromethane and load it onto a column packed with 10% w/w KF-silica gel. Causality: Fluoride ions strongly bind to tin, forming insoluble polymeric tin fluorides that remain trapped on the column, yielding a highly pure spiro-sulfonamide.

Workflow Step1 1. Precursor Assembly (Halogenation) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Syringe Pump Addition (Bu3SnH/AIBN) Step2->Step3 Step4 4. Cyclization (Reflux, 80°C) Step3->Step4 Step5 5. Purification (KF-Silica Column) Step4->Step5

Standard workflow for the radical-mediated synthesis of spirocyclic sulfonamides.

Protocol 2: Acid-Catalyzed Condensation for Spirochromane Sulfonamides

This protocol is optimized for generating spirochromane-bearing primary sulfonamides, commonly evaluated as Carbonic Anhydrase inhibitors[2].

  • Reaction Assembly: Charge a 100 mL round-bottom flask with the ketone precursor (5.0 mmol) and the primary sulfonamide derivative (5.5 mmol, 1.1 equiv).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (p-TSA, 0.5 mmol, 10 mol%) as the acid catalyst. Suspend the mixture in 50 mL of anhydrous toluene.

  • Dehydration Setup: Attach a Dean-Stark apparatus fitted with a reflux condenser. Causality: The spiro-cyclization via condensation produces water as a byproduct. The Dean-Stark trap continuously removes this water azeotropically, driving the thermodynamic equilibrium entirely toward the cyclized spiro-product.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Continue heating for 12–16 hours. The reaction is self-validating when water droplets cease to collect in the Dean-Stark trap, indicating completion.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the p-TSA, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude spirocyclic sulfonamide can typically be purified by recrystallization from ethanol or via flash chromatography.

References

  • Åhman, J., & Somfai, P. (1994). Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Journal of the Chemical Society, Perkin Transactions 1, 1079-1083. URL: [Link]

  • Vali, Y. K., Gundla, R., Singh, O. V., Tamboli, Y., Di Cesare Mannelli, L., Ghelardini, C., Al-Tamimi, A. S., Carta, F., Angeli, A., & Supuran, C. T. (2019). Spirocyclic Sulfonamides with Carbonic Anhydrase Inhibitory and Anti-Neuropathic Pain Activity. Bioorganic Chemistry, 92, 103210. URL: [Link]

Sources

Method

Application Note: Strategic Incorporation of Spirocyclic Sultams into Fragment-Based Drug Discovery (FBDD) Workflows

Introduction: Escaping "Flatland" in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has proven to be a highly effective paradigm for identifying novel bioactive molecules. By screening low-molecular-w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has proven to be a highly effective paradigm for identifying novel bioactive molecules. By screening low-molecular-weight compounds (typically <300 Da) that adhere to the "Rule of 3" (Ro3), researchers can identify highly efficient, albeit weak, binders that serve as high-quality starting points for lead optimization.

However, a persistent challenge in FBDD is the over-representation of planar, sp2-hybridized molecules (e.g., simple benzenes, pyridines, and flat heterocycles) in commercial fragment libraries. Principal Moments of Inertia (PMI) analyses reveal that over 75% of conventional organic fragments are predominantly 1D or 2D in shape[1]. This "flatland" restricts the exploration of complex 3D binding pockets and often leads to lead compounds with poor physicochemical properties, such as low aqueous solubility and high metabolic liability.

The Spiro Sultam Advantage: Spirocyclic sultams—cyclic sulfonamides featuring a spiro-fused ring system—have emerged as privileged, sp3-enriched scaffolds[2]. They offer a compelling solution to the 3D diversity problem. Unlike standard lactams, the presence of two oxygen atoms on the sulfur in the sultam motif serves as a superior hydrogen-bond acceptor[3]. Furthermore, their rigid, orthogonal vector projection allows for highly predictable fragment growing, while their high Fsp3 fraction drives excellent metabolic stability and solubility.

Physicochemical Profiling: Flat vs. 3D Fragments

To justify the synthetic investment in spiro sultams, it is critical to compare their baseline physicochemical properties against traditional planar fragments. The table below summarizes the typical property enhancements observed when transitioning from a flat benzimidazole fragment to a spirocyclic sultam core.

Table 1: Comparative Physicochemical Profile of Fragment Scaffolds

PropertyTraditional Flat Fragment (e.g., Benzimidazole derivative)Spirocyclic Sultam Fragment (e.g., Spiro[3.3]heptane sultam)Impact on Drug Development
Molecular Weight (Da) 150 - 250180 - 280Both maintain Ro3 compliance.
Fsp3 (sp3 Carbon Fraction) < 0.20> 0.60 Higher Fsp3 correlates with clinical success and lower off-target toxicity.
cLogP (Lipophilicity) 1.5 - 2.80.5 - 1.8 Lower lipophilicity reduces non-specific binding and improves ADME profiles.
Aqueous Solubility (mM) 0.5 - 2.0> 5.0 Crucial for high-concentration biophysical screening (NMR, X-ray).
3D PMI Score < 0.1 (Linear/Planar)> 0.8 (Spherical/Oblate) Enables binding to complex, deep enzymatic pockets[1].
H-Bond Acceptors (HBA) 1 - 22 - 4 Sultam oxygens provide robust, directional H-bonding vectors[3].

Experimental Workflows & Protocols

Protocol 1: Synthesis of Spirocyclic Sultams via Strain-Release Photocatalysis

Traditional syntheses of spiro sultams often require harsh conditions or complex chiral auxiliaries. However, recent advancements utilizing the strain-release functionalization of bicyclo[1.1.0]butane (BCB) sulfonamides offer a modular, late-stage approach to generating diverse spiro sultam libraries[3].

Causality & Rationale: We utilize visible-light photoredox catalysis because it generates radical intermediates under exceptionally mild conditions (room temperature, neutral pH). This prevents the premature thermal degradation of the highly strained BCB ring, ensuring that the strain-release energy is directed solely toward the desired spirocyclization, maximizing yield and functional group tolerance.

Materials:

  • N-Aryl Bicyclo[1.1.0]butane (BCB) sulfonamide precursor (0.2 mmol)

  • Photocatalyst: [Ru(bpy)3]Cl2 (2 mol%)

  • Radical precursor (e.g., an alkyl halide or N-hydroxyphthalimide ester) (0.3 mmol)

  • Solvent: Degassed Acetonitrile (MeCN) (2.0 mL)

  • Base: K2HPO4 (0.4 mmol)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, add the BCB sulfonamide, [Ru(bpy)3]Cl2, radical precursor, and K2HPO4 to a 10 mL borosilicate glass vial equipped with a stir bar.

  • Solvent Addition: Add 2.0 mL of rigorously degassed MeCN. Self-Validation Check: Ensure the solution is fully homogenous (or a fine suspension) before sealing with a PTFE-lined septum. Oxygen quenches the excited state of the photocatalyst; improper degassing will result in reaction failure.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature (22°C) for 12–16 hours. Use a cooling fan to ensure the reaction does not exceed 25°C, as thermal background reactions can lead to unselective BCB ring opening.

  • Monitoring: Monitor the consumption of the BCB precursor via LC-MS. The desired spiro sultam will typically elute with a distinct mass shift corresponding to the addition of the radical fragment.

  • Workup: Dilute the mixture with EtOAc (10 mL), wash with brine (3 x 5 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the pure spirocyclic sultam fragment.

Protocol 2: Orthogonal Fragment Screening (NMR to SPR)

Because fragments bind with low affinity (Kd in the µM to mM range), highly sensitive biophysical techniques are required. We employ a self-validating orthogonal cascade: Ligand-Observed NMR followed by Surface Plasmon Resonance (SPR).

Causality & Rationale: Ligand-observed NMR (STD and WaterLOGSY) is highly sensitive to weak, transient binding but cannot provide accurate kinetic data. SPR is subsequently used to validate NMR hits because it directly measures the association (


) and dissociation (

) rates, eliminating false positives caused by non-specific aggregation (frequent in high-concentration fragment screens).

Step-by-Step Procedure:

  • Library Pooling (NMR): Pool spiro sultam fragments into mixtures of 5–8 compounds. Ensure that the 1D

    
    H NMR spectra of the pooled compounds do not have overlapping signals in the aromatic or distinct sp3 regions.
    
  • STD-NMR Acquisition:

    • Prepare samples containing 10 µM target protein and 500 µM of each fragment in deuterated buffer (e.g., PBS in D2O, pH 7.4).

    • Irradiate the protein envelope (typically at -0.5 to 1.0 ppm) to saturate the protein's macromolecular spin system.

    • Validation: A positive STD signal indicates magnetization transfer from the protein to the ligand, confirming binding.

  • WaterLOGSY Acquisition:

    • Run a WaterLOGSY experiment on the same sample.

    • Validation: Bulk water transfers magnetization to the ligand. A binder will show a signal with the opposite sign to a non-binder due to the change in tumbling rate (correlation time,

      
      ) upon interacting with the large protein.
      
  • SPR Kinetic Validation:

    • Immobilize the target protein on a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

    • Inject the validated NMR hits as single analytes in a dose-response series (e.g., 62.5 µM to 2000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Determine the steady-state affinity (

      
      ) and calculate Ligand Efficiency (LE). Prioritize spiro sultams with LE > 0.3 kcal/mol/heavy atom.
      

FBDD Workflow Visualization

The following diagram illustrates the logical progression of incorporating spiro sultams from library design through to structure-based fragment evolution.

FBDD_Workflow Lib Spiro Sultam Fragment Library NMR Primary Screen (STD/WaterLOGSY NMR) Lib->NMR High-Conc. Screen (mM) SPR Orthogonal Validation (SPR Kinetics) NMR->SPR Hit Triage & Kinetics Xray Structural Elucidation (X-ray Crystallography) SPR->Xray Validated Hits (LE > 0.3) Evol Fragment Evolution (Growing/Linking) Xray->Evol Map 3D Exit Vectors Lead Optimized Lead Compound Evol->Lead Structure-Based Design

Caption: Orthogonal screening and structural evolution workflow for spiro sultam fragments in FBDD.

Fragment Evolution: Exploiting 3D Vectors

Once a spiro sultam fragment is co-crystallized with the target protein, the true value of the scaffold is realized. Unlike planar fragments that typically offer coplanar exit vectors (limiting growth to a 2D plane), spiro sultams provide distinct, orthogonal vectors.

By functionalizing the nitrogen atom of the sultam or the spirocyclic carbon centers, medicinal chemists can project functional groups deep into adjacent sub-pockets. This precise geometric control allows for rapid optimization of binding affinity without disproportionately increasing molecular weight, thereby maintaining a high ligand efficiency trajectory throughout the hit-to-lead process[4].

References

  • Evaluation of 3-Dimensionality in Approved and Experimental Drug Space Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Strain-Release Functionalization of N-Aryl Bicyclo[1.1.0]butane Sulfonamides to Access Spirocyclic Sultams Source: ResearchGate URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Asymmetric hydrosilylations of N-sulfonyl ketimines and vicinal diimines with chiral boranes Source: Researcher.Life URL:[Link]

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of Spiro[4.5]decane 2,2-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spiro[4.5]decane Scaffolds in Medicinal Chemistry Spirocyclic systems, characterized by two rings sharing a single atom, h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro[4.5]decane Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures.[1] The spiro[4.5]decane framework, in particular, serves as a valuable building block for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3][4] The introduction of a sulfone moiety to this scaffold, to form spiro[4.5]decane 2,2-dioxide, further enhances its utility by providing a stable, polar group capable of engaging in critical hydrogen bonding interactions with biological targets. This application note provides a detailed, scalable protocol for the synthesis of spiro[4.5]decane 2,2-dioxide, designed to be a robust and reproducible method for researchers in the pharmaceutical and biotechnology sectors.

Synthetic Strategy: A [3+2] Cycloaddition Approach

The presented protocol for the synthesis of spiro[4.5]decane 2,2-dioxide is based on a highly efficient [3+2] cycloaddition reaction between a thiocarbonyl ylide and an electron-deficient cyclic alkene, followed by oxidation of the resulting spirocyclic sulfide.[5] This method has been demonstrated to be effective on a multigram scale, making it suitable for scalable manufacturing.[5]

Overall Synthetic Workflow

The synthesis is a two-step process:

  • [3+2] Cycloaddition: Formation of the spiro[4.5]decane-2-thiolane intermediate.

  • Oxidation: Conversion of the spirocyclic sulfide to the final spiro[4.5]decane 2,2-dioxide.

G start Starting Materials: Cyclopentanone and Methyl Acrylate step1 Step 1: Synthesis of Exocyclic Alkene start->step1 step2 Step 2: [3+2] Cycloaddition with Thiocarbonyl Ylide Precursor step1->step2 intermediate Intermediate: Spiro[4.5]decane-2-thiolane step2->intermediate step3 Step 3: Oxidation intermediate->step3 product Final Product: Spiro[4.5]decane 2,2-dioxide step3->product QC start Crude Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir final_product Pure Spiro[4.5]decane 2,2-dioxide ir->final_product

Sources

Method

Application Note: Catalytic Synthesis of Oxa-Thia-Azaspiro Systems

Executive Summary: Escaping "Flatland" in Drug Discovery The dominance of planar, aromatic heterocycles in legacy drug libraries has contributed to high attrition rates due to poor solubility and non-specific binding. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

The dominance of planar, aromatic heterocycles in legacy drug libraries has contributed to high attrition rates due to poor solubility and non-specific binding. The industry is currently shifting toward Fsp³-rich scaffolds (Fraction of sp³-hybridized carbons), which offer superior physicochemical properties and access to novel 3D chemical space.

Oxa-thia-azaspiro systems —specifically spiro[chroman-thiazolidines] and spiro[oxindole-thiazolidines]—represent a "Goldilocks" zone in this shift. They combine the rigidity required for high-affinity binding (via the spiro-quaternary center) with the metabolic diversity of heteroatoms (O, S, N).

This guide details two high-fidelity protocols for synthesizing these scaffolds:

  • Organocatalytic Cascade: For enantioselective construction of spiro[oxindole-thiazolidines].

  • [3+2] Cycloaddition: For modular assembly of spiro[chroman-thiazole] systems.

Protocol A: Organocatalytic Asymmetric Cascade

Target Scaffold: Chiral Spiro[oxindole-3,2'-thiazolidine] Primary Application: MDM2-p53 Inhibitor development; Antimicrobial agents.

Mechanistic Rationale

This protocol utilizes a bifunctional squaramide catalyst . Unlike metal catalysis, which can suffer from background coordination to sulfur, squaramides activate the substrate via dual Hydrogen-bonding interactions.

  • Activation Mode: The catalyst simultaneously engages the isatin-derived ketimine (electrophile) and the mercaptoacetaldehyde dimer (nucleophile), inducing a specific chiral environment.

  • Reaction Pathway: Hemiaminal formation

    
     Intramolecular aza-Michael addition.
    
Reagents & Equipment
  • Substrate:

    
    -Boc-isatin ketimines (0.1 mmol).
    
  • Reagent: 1,4-Dithiane-2,5-diol (0.05 mmol) – Acts as a stable precursor for mercaptoacetaldehyde.

  • Catalyst: Bifunctional Squaramide (e.g., hydroquinine-derived squaramide) (5 mol%).

  • Solvent:

    
     or 
    
    
    
    (Anhydrous).
  • Vessel: 10 mL crimp-top vial with PTFE septum.

Step-by-Step Protocol
  • Pre-complexation: In a 10 mL vial, dissolve the Squaramide catalyst (5 mol%) and

    
    -Boc-isatin ketimine (1.0 equiv) in 1.0 mL of 
    
    
    
    . Stir at room temperature for 10 minutes.
    • Why: This allows the catalyst to H-bond with the ketimine, establishing the chiral pocket before the nucleophile enters.

  • Nucleophile Addition: Add 1,4-Dithiane-2,5-diol (0.5 equiv, equivalent to 1.0 equiv of monomer).

  • Reaction Monitoring: Stir the mixture at

    
     to 
    
    
    
    . Monitor via TLC (Hexane/EtOAc 4:1).
    • Endpoint: Typically 12–24 hours. Look for the disappearance of the ketimine spot.

  • Quench & Purification:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (10:1 to 4:1).

Data Specifications (Expected Results)
ParameterSpecificationNotes
Yield 85–96%Lower yields often indicate wet solvent (hydrolysis of imine).
Enantiomeric Excess (ee) >90%Highly dependent on catalyst steric bulk (e.g., tert-leucine moiety).
Diastereomeric Ratio (dr) >19:1The trans-configuration is thermodynamically favored.

Protocol B: Metal-Mediated [3+2] Cycloaddition

Target Scaffold: Spiro[chroman-2,4'-thiazole] Primary Application: Antibacterial agents (Peptidoglycan synthesis inhibitors).

Mechanistic Rationale

This method relies on the in situ generation of an azomethine ylide (a 1,3-dipole) which undergoes a concerted cycloaddition with a dipolarophile (exocyclic double bond).

  • Dipole Source: Isatin + Sarcosine (or Proline).

  • Dipolarophile: 3-Methylenechroman-4-one.

  • Catalyst:

    
     or 
    
    
    
    with a chiral phosphine ligand.
Step-by-Step Protocol
  • Dipolarophile Prep: Synthesize 3-methylenechroman-4-one via Knoevenagel condensation of chroman-4-one and formaldehyde. Isolate and dry.

  • Reaction Setup:

    • Charge a flame-dried Schlenk tube with Isatin (1.0 equiv), Sarcosine (1.2 equiv), and the Dipolarophile (1.0 equiv).

    • Add Catalyst (

      
      , 10 mol%) and Ligand (Phosphoramidite, 12 mol%).
      
    • Add solvent: Toluene or THF (0.1 M concentration).

  • Cycloaddition:

    • Stir at reflux (

      
      ) for 4–8 hours.
      
    • Mechanism:[1][2][3][4][5][6] Decarboxylation of the sarcosine-isatin adduct generates the azomethine ylide, which is immediately trapped by the chroman-alkene.

  • Workup:

    • Filter through a pad of Celite to remove metal salts.

    • Evaporate solvent.

    • Recrystallize from Ethanol/DCM for high-purity diastereomers.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Bifunctional Activation Cycle (Protocol A), highlighting how the catalyst creates a "chiral bridge" between the sulfur nucleophile and the imine electrophile.

SquaramideCycle Catalyst Squaramide Catalyst (Free State) Complex_A Catalyst-Imine Complex (H-Bond Activation) Catalyst->Complex_A + Isatin Ketimine TS_1 Transition State 1 (Hemiaminal Formation) Complex_A->TS_1 + Nucleophile Nucleophile Mercaptoacetaldehyde (Thiol Nucleophile) Nucleophile->TS_1 Intermediate Chiral Hemiaminal TS_1->Intermediate Stereoselection TS_2 Transition State 2 (Intramolecular Aza-Michael) Intermediate->TS_2 Ring Closure Product Spiro[oxindole-thiazolidine] (Final Product) TS_2->Product Catalyst Release Product->Catalyst Recycle

Figure 1: Catalytic cycle for the squaramide-mediated synthesis of spiro-thiazolidines. The catalyst (Blue) activates the imine (Red) via H-bonding, facilitating the attack of the sulfur nucleophile (Yellow).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by water (Protocol B) or steric hindrance.Use 4Å molecular sieves in the reaction vessel. Increase temperature by

increments.
Poor Enantioselectivity Background reaction (uncatalyzed) is too fast.Lower reaction temperature to

. Dilute reaction concentration to 0.05 M.
Diastereomer Scrambling Retro-Mannich or retro-aldol reaction during workup.Neutralize silica gel with 1%

before column chromatography. Avoid prolonged exposure to acidic

.
Thiol Oxidation Formation of disulfide byproduct (Protocol A).Degas solvents with Argon/Nitrogen sparging for 15 mins prior to use. Add TCEP (reductant) if necessary.

References

  • Dhevalapally, B. R., et al. (2017). "Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis." Chemical Communications.

  • Liu, Y., et al. (2016). "The enantioselective construction of chiral spirooxindole-based 4-thiazolidinone via asymmetric catalytic formal [3+2] annulation." Chemical Communications.

  • Garg, S., et al. (2022). "Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review." RSC Advances.

  • Han, W. Y., et al. (2015). "Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines." Journal of Organic Chemistry.

Sources

Application

Application Note: N-Substitution Protocols for 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

This Application Note is designed for medicinal chemists and process scientists utilizing the spiro-sultam scaffold 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide in drug discovery campaigns. It provides validated protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing the spiro-sultam scaffold 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide in drug discovery campaigns. It provides validated protocols for N-functionalization, a critical step in diversifying this building block for SAR (Structure-Activity Relationship) studies.

Introduction & Scaffold Analysis

The 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS: 2344685-75-0) represents a distinct class of spirocyclic sultams . Unlike traditional spiro-piperidines or pyrrolidines, the incorporation of the cyclic sulfonamide (sultam) moiety offers unique physicochemical properties:

  • Bioisosterism: It acts as a non-basic bioisostere of the

    
    -lactam or spiro-pyrrolidine, reducing potential hERG liability associated with basic amines.
    
  • Acidity: The

    
     proton is significantly more acidic (
    
    
    
    ) than its amide counterparts, facilitating alkylation under milder basic conditions while influencing H-bond donor capability.
  • Metabolic Stability: The sulfonyl group blocks oxidative metabolism often seen at the

    
    -carbon of amines.
    
Physicochemical Profile
PropertyValue / Description
Molecular Weight 191.25 g/mol
Formula

Core Geometry Spiro[4.5] system;

rich (Fsp3 = 1.[1]0)
N-H Acidity (

)
~11.0 (DMSO)
H-Bond Donors 1 (Sulfonamide NH)
H-Bond Acceptors 3 (Sulfone oxygens, Ether oxygen)

Strategic Reaction Planning

The functionalization of the sultam nitrogen is the primary vector for expanding chemical space. The choice of protocol depends on the electrophile (


) and the desired substitution pattern.
Decision Matrix for N-Substitution
  • Path A: Alkyl Halides (

    
     Electrophiles) 
    
    
    
    Use Protocol 1 (Base-Mediated Alkylation) .
  • Path B: Aryl Boronic Acids (

    
     Electrophiles) 
    
    
    
    Use Protocol 2 (Chan-Lam Coupling) .
  • Path C: Unactivated Aryl Halides

    
     Use Protocol 3 (Buchwald-Hartwig) .
    

ReactionLogic Start Target: N-Substituted Spiro-Sultam Electrophile Select Electrophile Type Start->Electrophile Alkyl Alkyl Halide (R-Br, R-I) Electrophile->Alkyl sp3 Carbon ArylB Aryl Boronic Acid (Ar-B(OH)2) Electrophile->ArylB sp2 Carbon (Mild) ArylX Aryl Halide (Ar-Br, Ar-Cl) Electrophile->ArylX sp2 Carbon (Robust) P1 Protocol 1: Base-Mediated Alkylation (Cs2CO3/DMF) Alkyl->P1 P2 Protocol 2: Chan-Lam Coupling (Cu(OAc)2/O2) ArylB->P2 P3 Protocol 3: Buchwald-Hartwig (Pd-Catalysis) ArylX->P3

Figure 1: Decision tree for selecting the optimal N-functionalization pathway based on electrophile type.

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation

Objective: Introduction of alkyl chains, benzyl groups, or heterocycles via


 mechanism.
Mechanism:  Deprotonation of the sultam nitrogen generates a nucleophilic anion that attacks the alkyl halide.

Reagents:

  • Substrate: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv for unreactive halides)
    
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a dried reaction vial with the spiro-sultam (100 mg, 0.52 mmol) and

    
     (340 mg, 1.04 mmol).
    
  • Solvation: Add anhydrous DMF (2.0 mL) under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes to ensure partial deprotonation.
    
  • Addition: Add the alkyl halide (0.62 mmol) dropwise.

    • Note: If the alkyl halide is solid, dissolve in minimal DMF before addition.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4h, heat to 60°C.

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Why this works: The


 of the sultam (~11) allows 

to effect deprotonation in polar aprotic solvents, avoiding the need for pyrophoric bases like NaH in most cases [1].
Protocol 2: Copper-Catalyzed N-Arylation (Chan-Lam)

Objective: Introduction of aryl or heteroaryl rings under mild, oxidative conditions. Mechanism: Oxidative coupling using Copper(II) and aryl boronic acids.

Reagents:

  • Substrate: Spiro-sultam (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst:

    
     (0.5 – 1.0 equiv)
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Dioxane

  • Oxidant: Ambient Air (Open flask) or

    
     balloon
    

Step-by-Step Procedure:

  • Charge: To a reaction vessel, add spiro-sultam (0.5 mmol), aryl boronic acid (1.0 mmol), and

    
     (0.25 mmol, 50 mol%).
    
    • Note: Freshly activated 4Å molecular sieves (100 mg) are recommended to scavenge water.

  • Solvation: Add DCM (5 mL) and Pyridine (1.0 mmol).

  • Oxidation: Stir the reaction vigorously open to the air (or attached to an

    
     balloon for faster kinetics).
    
  • Monitoring: Monitor by LC-MS. Reaction times typically range from 12 to 48 hours.

  • Work-up: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM/MeOH (9:1).

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Why this works: Sultams are excellent substrates for Chan-Lam coupling due to their moderate acidity, which facilitates coordination to the Copper(II) center [2].

Protocol 3: High-Throughput Library Synthesis (96-Well Plate)

Objective: Parallel synthesis of analogs for SAR.

Workflow:

  • Stock Solutions: Prepare 0.2 M stock solutions of the spiro-sultam in DMF.

  • Dispensing: Aliquot 50

    
    L (10 
    
    
    
    mol) into each well of a 96-well polypropylene block.
  • Base Addition: Add 20 mg of supported carbonate base (e.g., MP-Carbonate) to each well.

  • Reagent Addition: Add diverse alkyl halides (15

    
    mol) to individual wells.
    
  • Incubation: Seal plate and shake at 60°C for 16 hours.

  • Filtration: Filter off solid resin using a vacuum manifold.

  • Analysis: Analyze directly via LC-MS; concentrate for biological assay.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Alkylation) Poor solubility of base or "ion pairing" effects.Switch solvent to DMSO or add 18-Crown-6 (0.1 equiv) to sequester Cesium/Sodium cations.
O-Alkylation vs N-Alkylation Ambident nucleophile behavior (rare for sultams but possible).Use "softer" bases (

) and non-polar solvents (THF) to favor N-alkylation.
Stalled Chan-Lam Reaction Catalyst poisoning or lack of oxidant.Refill

balloon; add 1.0 equiv of TEMPO as a co-oxidant; ensure molecular sieves are fresh.
Hydrolysis of Sultam Harsh basic conditions at high temp (>100°C).Maintain temperature <80°C; avoid strong hydroxide bases (NaOH/KOH) in aqueous media.

Safety & Handling

  • Spiro-Sultam: Generally stable solid. Treat as a potential irritant.

  • Alkyl Halides: Many are lachrymators and potential carcinogens. Handle in a fume hood.

  • Copper Salts: Toxic to aquatic life. Dispose of as heavy metal waste.

  • Pressure: If heating DMF/ACN in sealed vials (Protocol 1 or 3), ensure vessels are rated for pressure to prevent rupture.

References

  • Sultam Synthesis & Properties: Hiesinger, K., et al. (2021).[2] "Synthesis of Five-Membered Cyclic Sulfonamide (

    
    -Sultam) 4,4-Spirocycles." Journal of Medicinal Chemistry. Link
    
  • Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link

  • General Sultam Reactivity: Mondal, S., et al. (2018). "Recent advances in the synthesis and functionalization of sultams." Chemical Reviews. Link

  • Building Block Data: Enamine Ltd. "Spiro-sultam Building Blocks." Link

Appendix: Reaction Workflow Diagram

Workflow Start Start: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide Solvation Solvation (DMF or DCM) Start->Solvation ReagentAdd Add Base/Catalyst + Electrophile Solvation->ReagentAdd Reaction Reaction (RT to 60°C, 4-16h) ReagentAdd->Reaction Check LC-MS Check Reaction->Check Check->Reaction Incomplete (Add Time/Heat) Workup Work-up (Aq. Wash / Filtration) Check->Workup Complete Final Final Product: N-Substituted Sultam Workup->Final

Figure 2: General workflow for the synthesis and isolation of N-substituted spiro-sultams.

Sources

Method

Microwave-Assisted Synthesis of Spirocyclic Sultams: Accelerated Protocols for High-Throughput Library Generation

Introduction & Rationale Spirocyclic sultams are highly privileged pharmacophores in modern drug discovery. Their rigid, three-dimensional sp³-rich architectures allow them to mimic saturated nitrogen heterocycles (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spirocyclic sultams are highly privileged pharmacophores in modern drug discovery. Their rigid, three-dimensional sp³-rich architectures allow them to mimic saturated nitrogen heterocycles (e.g., pyrrolidines and pyrrolidones) while avoiding the clinical attrition associated with "flatland" (high sp² content) molecules[1]. However, conventional thermal syntheses of these complex scaffolds often suffer from protracted reaction times, poor regioselectivity, and low yields due to competitive degradation pathways.

The integration of microwave-assisted organic synthesis (MAOS) and has revolutionized the construction of these scaffolds[2]. Microwave irradiation provides direct dielectric heating of polar solvents and ionic intermediates, leading to inverted temperature gradients and localized superheating[3]. This drastically accelerates rate-determining steps—such as oxidative addition in transition-metal catalysis or nucleophilic ring-closure—reducing reaction times from days to minutes and enabling the rapid generation of stereochemically rich libraries[4].

Mechanistic Pathways & Causality

Pathway A: Rh(III)-Catalyzed [3+2] Annulation

The synthesis of spirocyclic sultams via C-H activation utilizes N-sulfonyl ketimines as both the directing group and the electrophilic coupling partner[5]. Under microwave irradiation, the active cationic Rh(III) species (generated in situ via AgSbF₆) rapidly coordinates to the sulfonyl oxygen, directing the metal to cleave the ortho-C-H bond. Subsequent alkyne insertion and rapid reductive elimination form the spirocyclic core.

Causality Insight: Microwave heating is causal to success here. It overcomes the high activation energy barrier of the sterically hindered reductive elimination step, preventing off-target alkyne oligomerization and preventing the thermal degradation of the sensitive ketimine substrates[5]. Recent advances have even expanded this to for asymmetric variants[6].

Rh_Catalytic_Cycle Rh_Cat Rh(III) Catalyst CH_Act C-H Activation (Directed by N-Sulfonyl) Rh_Cat->CH_Act Insertion Alkyne Insertion CH_Act->Insertion Red_Elim Reductive Elimination (Spirocycle Formation) Insertion->Red_Elim Oxidation Reoxidation to Rh(III) Red_Elim->Oxidation Oxidation->Rh_Cat

Mechanism of Rh(III)-catalyzed [3+2] annulation for spirocyclic sultams.

Pathway B: Epoxide Opening & SNAr Cyclization (MACOS)

For multigram scale-out, batch microwave synthesis faces a critical limitation: the penetration depth of 2.45 GHz microwaves is typically only a few centimeters, leading to uneven heating in large vessels. circumvents this by pumping the reaction mixture through microwave-transparent capillaries within the cavity[4]. This ensures uniform irradiation, precise residence times, and seamless scalability for epoxide opening/SNAr cascade reactions[7].

MACOS_Workflow Start Starting Materials (Vinylsulfonamides / Epoxides) MW_Batch Batch Microwave Heating (Heck Coupling / Epoxide Opening) Start->MW_Batch MACOS MACOS Platform (Continuous Flow) MW_Batch->MACOS Cyclization Intramolecular Cyclization (aza-Michael / SNAr) MACOS->Cyclization Diversification Intermolecular Diversification (Library Generation) Cyclization->Diversification Product Spirocyclic Sultam Library (High sp3 Content) Diversification->Product

Workflow of Microwave-Assisted Continuous-Flow Synthesis (MACOS) for sultam libraries.

Experimental Protocols

Protocol 1: Batch Microwave-Assisted Rh(III) Annulation

Objective: Rapid synthesis of spirocyclic indenyl sultams via C-H activation[5]. Causality Check: AgSbF₆ is strictly required to abstract the chloride ligands from [RhCp*Cl₂]₂, creating the coordinatively unsaturated, highly electrophilic Rh(III) cation necessary for C-H activation.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add N-sulfonyl ketimine (0.2 mmol), internal alkyne (0.24 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous dichloroethane (DCE). Seal the vial with a Teflon-lined crimp cap under an argon atmosphere.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Irradiate at 110°C for 30 minutes with a maximum power setting of 100 W.

  • Self-Validating Checkpoint: Before workup, sample 10 µL of the mixture for LC-MS analysis. The protocol is validated if the N-sulfonyl ketimine mass peak [M+H]⁺ has disappeared and conversion is >95%. If incomplete, re-subject to microwave heating for 10 minutes.

  • Isolation: Filter the mixture through a short pad of Celite to remove rhodium/silver salts, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: MACOS Scale-Out for Benzothiaoxazepine-1,1′-dioxides

Objective: High-throughput library generation via epoxide opening/SNAr cyclization[7].

  • Reagent Preparation: Prepare a 0.5 M stock solution of chiral 2° sulfonamide, epoxide (1.2 equiv), and tBuOK (1.5 equiv) in anhydrous DMSO.

  • Flow Setup: Prime the MACOS capillary reactor (e.g., Anton Paar Synthos 3000 equipped with a glass/quartz flow cell) with neat DMSO.

  • Continuous Processing: Pump the stock solution through the microwave cavity at a flow rate calculated to achieve a residence time of exactly 1.0 minute at 180°C[7].

  • Self-Validating Checkpoint: Discard the first 2 system volumes (dispersion zone). Collect the steady-state output and immediately analyze via inline UV or offline TLC. The presence of a single, highly polar spot confirms successful cyclization.

  • Diversification: The collected core scaffold can be directly subjected to a secondary MACOS step (SNAr with diverse amines at 180°C, 50 min residence time) to generate a stereoisomeric library[7].

Data Presentation & Comparative Analysis

To highlight the efficiency of microwave-assisted protocols, the following table summarizes the kinetic and yield advantages over conventional thermal methods.

Synthesis MethodReaction TypeConditionsTimeYield (%)Scale
Conventional Thermal[3+2] Rh(III) Annulation110°C, Oil Bath24 hours65 - 72%0.1 g
Batch Microwave[3+2] Rh(III) Annulation110°C, MW (100W)30 mins88 - 95%0.1 g
Conventional ThermalEpoxide/SNAr Cascade180°C, Bomb Flask48 hours40 - 55%0.5 g
MACOS (Continuous)Epoxide/SNAr Cascade180°C, MW Flow1 min (residence)85 - 92%>5.0 g

References

  • Synthesis of an Isoindoline-Annulated, Tricyclic Sultam Library via Microwave-Assisted, Continuous-Flow Organic Synthesis (MACOS) Source: Synthesis (Stuttgart) / PubMed Central URL:[Link]

  • Accessing Stereochemically Rich Sultams via Microwave-assisted, Continuous-flow Organic Synthesis (MACOS) Scale-out Source: Journal of Flow Chemistry / PubMed Central URL:[Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp³-Carbon Centers Source: Molecules (MDPI) URL:[Link]

  • Asymmetric [3 + 2] Annulation of N-Sulfonyl Ketimines and Alkynes via Synergistic Photoredox/Cobalt Catalysis Source: CCS Chemistry URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide in Lead Optimization

Executive Summary This guide details the strategic application of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS: 310-93-0) as a high-value building block in medicinal chemistry. As drug discovery moves away from fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (CAS: 310-93-0) as a high-value building block in medicinal chemistry. As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), spirocyclic scaffolds have emerged as critical tools for increasing fraction saturated carbon (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and improving physicochemical properties.

This specific scaffold combines a cyclic sulfonamide (sultam) with a tetrahydropyran (THP) ring via a spiro-junction. It serves as a bioisostere for morpholine, piperidine, or open-chain sulfonamides, offering superior metabolic stability and a distinct vector for substituent projection.

Physicochemical Profile & Structural Advantages[1][2][3][4]

The molecule functions as a "metabolic shield." The spiro-carbon effectively blocks the metabolically vulnerable 4-position of the piperidine-like ring, while the sulfone group lowers the


 of the amine, modulating basicity and permeability.
Table 1: Comparative Physicochemical Properties

Data simulated based on standard chem-informatics predictions for scaffold classes.

PropertySpiro-Sultam (Subject)Morpholine (Analog)Piperidine (Analog)Impact on Drug Design
Geometry 3D (Rigid, Spiro)Flat/ChairChairImproved selectivity; reduced promiscuity.
H-Bond Donors 1 (Sulfonamide NH)1 (Amine NH)1 (Amine NH)Sultam NH is more acidic (

~10).
H-Bond Acceptors 3 (

, O)
2 (O, N)1 (N)Stronger engagement with polar pockets.
LogP (Lipophilicity) Low (~0.[1]4)Low (~ -0.8)Moderate (~1.0)Lowers overall drug lipophilicity (LLE).
Metabolic Stability HighLow/ModerateLow (N-oxidation)Blocks CYP450 oxidation sites.
Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule for medicinal chemists.

G Core Spiro-Sultam Core (CAS: 310-93-0) THP Tetrahydropyran Ring (Solubility Engine) Core->THP Sultam Cyclic Sulfonamide (Pharmacophore) Core->Sultam Spiro Spiro Carbon (Conformational Lock) Core->Spiro Structure NH Acidic N-H Handle (Nucleophile for Coupling) Sultam->NH Primary Reactivity SO2 Sulfone Group (H-Bond Acceptor) Sultam->SO2 Polarity

Caption: Functional decomposition of the spiro-sultam scaffold highlighting reactive and structural domains.

Synthetic Protocols

The primary synthetic utility of this building block lies in the functionalization of the sultam nitrogen. Due to the electron-withdrawing effect of the sulfone group, this nitrogen is less nucleophilic than a standard amine but more acidic (


).
Decision Matrix: Choosing the Right Pathway

Synthesis Start Target Electrophile Decision Is the Electrophile Aliphatic or Aromatic? Start->Decision Alkyl Alkyl Halide / Epoxide Decision->Alkyl Aliphatic Aryl Aryl/Heteroaryl Halide Decision->Aryl Aromatic MethodA Method A: Nucleophilic Substitution (Base-Mediated) Alkyl->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Aryl->MethodB Standard MethodC Method C: Chan-Lam Coupling (Cu-Catalyzed) Aryl->MethodC Boronic Acids

Caption: Synthetic decision tree for functionalizing the sultam nitrogen.

Protocol A: N-Alkylation (Standard )

Application: Attaching aliphatic chains or benzyl groups. Mechanism: The sultam nitrogen is deprotonated to form a sulfonamide anion, which attacks the alkyl halide.

  • Reagents:

    • Substrate: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (1.0 equiv).

    • Electrophile: Alkyl bromide/iodide (1.1 equiv).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv) for faster kinetics.
    • Solvent: DMF or Acetonitrile (Anhydrous).

  • Procedure:

    • Dissolve the spiro-sultam in DMF (0.1 M concentration).

    • Add the base and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

    • Add the alkyl halide dropwise.

    • Heat to 60°C for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) to remove DMF, dry over 
      
      
      
      , and concentrate.
  • Critical Note: If the electrophile is secondary or sterically hindered, switch to NaH (1.2 equiv) in THF/DMF at 0°C to force anion formation before adding the electrophile.

Protocol B: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Application: Attaching the scaffold to aromatic or heteroaromatic rings (e.g., pyridine, pyrimidine). Challenge: Sulfonamides are weaker nucleophiles than amines; standard amine conditions (e.g.,


) often fail.
  • Reagents:

    • Substrate: Spiro-sultam (1.0 equiv).

    • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv).

    • Catalyst:

      
       (2–5 mol%).
      
    • Ligand: tBuXPhos or BrettPhos (4–10 mol%). Note: These bulky, electron-rich ligands are essential for sulfonamide coupling.

    • Base:

      
       (2.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Procedure:

    • Charge a reaction vial with the spiro-sultam, aryl halide, base, Pd source, and ligand.

    • Evacuate and backfill with Nitrogen/Argon (

      
      ).
      
    • Add degassed solvent.

    • Heat to 100–110°C for 12–18 hours.

    • Workup: Filter through a Celite pad, rinse with EtOAc, and purify via flash chromatography.

Case Study: Lead Optimization Strategy

Scenario: A project has identified a hit compound containing a morpholine ring attached to a phenyl group. The hit suffers from rapid metabolic clearance (oxidative ring opening) and low potency.

Optimization Strategy: Replace the morpholine with 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide .

Rationale (SAR):

  • Metabolic Stability: The spiro-center prevents oxidative metabolism at the carbon adjacent to the nitrogen (a common failure mode for piperidines/morpholines).

  • Vector Control: The spiro-fusion locks the orientation of the oxygen atom relative to the nitrogen, potentially accessing new binding pockets or improving selectivity against off-targets (e.g., hERG).

  • Polarity: The sulfone adds polarity without introducing a hydrogen bond donor that might incur a desolvation penalty, improving the Lipophilic Ligand Efficiency (LLE).

References & Authority

  • Spirocyclic Scaffolds in Drug Discovery:

    • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

    • Context: Validates the "Escape from Flatland" theory and the metabolic advantages of spiro-systems.

  • Buchwald-Hartwig Coupling of Sulfonamides:

    • Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society. (Foundational work on Pd-catalysis with BrettPhos/tBuXPhos ligands for difficult N-nucleophiles). Link

  • Sultams as Bioisosteres:

    • Chem, Y., et al. (2020). "Sulfonamides and Sultams: Complex Scaffolds for Drug Discovery."[2] Journal of Medicinal Chemistry. Link

    • Context: Discusses the

      
       modulation and solubility benefits of cyclic sulfonamides.
      
  • Building Block Data:

    • PubChem Compound Summary for CID 25220538 (8-Oxa-2-azaspiro[4.5]decane derivatives).[3] Link

Disclaimer: All protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on specific electrophile reactivity.

Sources

Method

Crystallization techniques for spiro-fused heterocyclic compounds

Application Note: Strategic Crystallization of Spiro-Fused Heterocyclic Compounds Executive Summary Spiro-fused heterocyclic compounds represent a high-value chemical space in modern drug discovery, offering increased th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Crystallization of Spiro-Fused Heterocyclic Compounds

Executive Summary

Spiro-fused heterocyclic compounds represent a high-value chemical space in modern drug discovery, offering increased three-dimensionality (


) and novel intellectual property compared to flat aromatic scaffolds. However, their rigid, orthogonal core structures often lead to challenging crystallization behaviors, including a high propensity for "oiling out" (Liquid-Liquid Phase Separation) and complex polymorphism. This guide provides a non-standard, mechanism-driven approach to crystallizing these scaffolds, moving beyond trial-and-error to rational design.

The Spiro-Challenge: "Escape from Flatland" vs. Lattice Energy

Unlike planar aromatics that stack easily via


 interactions, spiro-fused systems possess a quaternary carbon "knot" that forces the rings into orthogonal planes.
  • The Advantage: This rigidity reduces the entropic penalty of binding to protein targets.

  • The Crystallization Bottleneck: The lack of planar stacking capability means these molecules rely heavily on directional hydrogen bonding or dipole-dipole interactions to form a lattice. If these directional forces are weak, the compound will prefer a disordered amorphous state or an oil phase over a crystalline lattice.

Phase I: Physicochemical Profiling (Pre-Crystallization)

Do not attempt crystallization without this data.

Objective: Map the solubility landscape to identify "Good" (Solubilizing) and "Poor" (Anti) solvents.

Protocol:

  • Weigh 5 mg of compound into 5 separate HPLC vials.

  • Add solvents stepwise (10

    
    L increments) at room temperature (RT).
    
  • If insoluble at 100

    
    L, heat to 40°C.
    
  • Critical Check: If the compound dissolves but turns into a "gum" upon cooling, mark that solvent as a risk for oiling out.

Solvent Classifications for Spiro-Heterocycles:

Solvent TypeExamplesRoleNotes
Primary (Good) DCM, THF, DMF, DMSOSolubilizerDCM is excellent for spiro-amines but evaporates too fast; use in mixtures.
Secondary (Poor) Hexane, Pentane, Diethyl EtherPrecipitantLow polarity; induces nucleation.
Modifier Methanol, Ethanol, IPAH-Bond DonorEssential for spiro-compounds lacking donors (e.g., spiro-ethers).
"Danger Zone" Toluene, Benzene

-Stacking
Often ineffective for orthogonal spiro-cores; leads to solvates.

Phase II: Core Methodologies

Method A: Vapor Diffusion (The "Gold Standard" for Rigid Scaffolds)

Best for: <10 mg scale, X-ray diffraction quality crystals.

Mechanism: Slow, kinetic control. The anti-solvent diffuses into the solution via the gas phase, gently increasing supersaturation without the turbulence of direct mixing.

Protocol:

  • Inner Vessel: Dissolve 2–5 mg of the spiro-compound in the minimum amount of a Good Solvent (e.g., 0.5 mL THF) in a small analytical vial (GC vial).

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Reservoir: Add 2–3 mL of Anti-Solvent (e.g., Pentane) to the outer vial. Ensure the liquid level is below the rim of the inner vial.

  • Seal: Cap the outer vial tightly. Parafilm is recommended to prevent slow leaks.

  • Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).

Why this works for Spiro-compounds: The slow influx of pentane lowers the solubility limit gradually, allowing the rigid molecules time to orient themselves into the lowest-energy lattice configuration rather than crashing out as an amorphous solid.

Method B: Interface Layering (Liquid-Liquid Diffusion)

Best for: Compounds that "oil out" immediately upon mixing.

Protocol:

  • Dissolve compound in a high-density solvent (e.g., DCM or Chloroform).

  • Using a syringe with a fine needle, slowly trickle a low-density anti-solvent (e.g., Hexane or Methanol) down the side of the tube.

  • Crucial Step: Do not shake. A distinct interface must be visible.

  • Crystals will grow at the interface where the two solvents slowly mix.[1]

Phase III: Troubleshooting "Oiling Out" (LLPS)

Spiro-compounds are notorious for forming oils (Liquid-Liquid Phase Separation) instead of crystals.

The Cause: The system enters a "metastable liquid" region before the crystalline region. This often happens if the anti-solvent is added too fast or the concentration is too high.

The Fix: The "Seeding & Cycling" Loop

  • Scratching: Use a glass rod to scratch the side of the oiled-out vial. This creates microscopic glass shards that act as heteronuclei.

  • Temperature Cycling:

    • Heat the oil until it dissolves (homogenous solution).

    • Cool slowly to RT.

    • If oil reforms, heat again and add 5% more Good Solvent.

    • Repeat until the solution remains clear at RT, then place in the fridge (4°C).

  • Seed Introduction: If you have any solid (even poor quality), add a microscopic speck to the clear saturated solution.

Visualizations

Diagram 1: Strategic Workflow for Spiro-Crystallization

Caption: Decision tree for selecting the optimal crystallization strategy based on initial solubility and oiling-out behavior.

G Start Crude Spiro-Compound Solubility Solubility Screen (Good vs. Poor Solvents) Start->Solubility Decision Is it soluble in volatile solvents (DCM/THF)? Solubility->Decision Vapor Method A: Vapor Diffusion Decision->Vapor Yes (Preferred) Layering Method B: Interface Layering Decision->Layering No (High Density) Evap Method C: Slow Evaporation Decision->Evap Stable to Air Oiling Problem: Oiling Out (LLPS) Vapor->Oiling Drops turn cloudy Layering->Oiling Troubleshoot Add 5% Polar Solvent + Temp Cycling Oiling->Troubleshoot Troubleshoot->Vapor Retry

Diagram 2: Vapor Diffusion Chamber Dynamics

Caption: Cross-section of a vapor diffusion setup showing the kinetic transfer of anti-solvent (red) into the solute solution (blue).

VaporDiffusion OuterVial Outer Reservoir (Volatile Anti-Solvent) Pentane/Hexane High Vapor Pressure Transfer Vapor Phase Diffusion OuterVial->Transfer Evaporation InnerVial Inner Vial (Spiro-Compound) Dissolved in THF/DCM Slow Supersaturation Transfer->InnerVial Absorption Crystal Result: High Quality Lattice InnerVial->Crystal Nucleation

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Spingler, B., et al. (2012).[1] Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.[1] [Link]

  • Viedma, C. (2005). Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters, 94, 065504. [Link]

  • Cruz, L., et al. (2025).[2] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[2][3][4][5] European Journal of Medicinal Chemistry, 287, 117368.[4] [Link][2]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Mettler Toledo Application Library. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in spiro sultam synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in Spiro Sultam Synthesis Diagnostic Triage: Method Selection Before troubleshooting a failed reaction,...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in Spiro Sultam Synthesis

Diagnostic Triage: Method Selection

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic manifold for your specific steric profile. Spiro-quaternary centers impose immense strain; standard protocols often fail because they cannot overcome the activation energy required to bring two bulky groups within bonding distance.

Workflow Selector: The Steric-Strain Decision Tree

SpiroSelection Start Start: Substrate Profile Q1 Is the spiro-center formed via C-H insertion? Start->Q1 Rh_Path Rh-Catalyzed C-H Amination Q1->Rh_Path Yes (Intramolecular) Pd_Path Pd-Catalyzed Allylic Alkylation Q1->Pd_Path No (Intermolecular/Cyclization) Q2_Rh Steric Check: Is the C-H bond 3° or benzylic? Rh_Path->Q2_Rh Q2_Pd Steric Check: Is the nucleophile 'hard' or 'soft'? Pd_Path->Q2_Pd Sol_Rh_Esp Use Rh2(esp)2 (Strapped Catalyst) Q2_Rh->Sol_Rh_Esp Yes (High Sterics) Sol_Rh_Oct Use Rh2(oct)4 (Standard) Q2_Rh->Sol_Rh_Oct No (2° C-H) Sol_Pd_Trost Use Trost Ligand (DACH) (Soft Nucleophile) Q2_Pd->Sol_Pd_Trost Soft (Sulfinate/Sulfonamide) Sol_Pd_Hard Requires Decarboxylative Strategy Q2_Pd->Sol_Pd_Hard Hard (Carbanion)

Figure 1: Decision matrix for selecting the catalytic system based on steric demand and bond-formation mechanism.

Knowledge Base: Troubleshooting & FAQs

Module A: Rhodium-Catalyzed C-H Amination

Context: You are attempting to form the spiro ring by inserting a sulfamate/sulfonamide nitrogen into a neighboring C-H bond.

User Issue: “My reaction stalls at 40% conversion. I’m using Rh₂(OAc)₄. The starting material is bulky (tertiary C-H).”

Scientist Analysis: The standard paddlewheel catalyst,


, is labile. In sterically demanding spiro-cyclizations, the bulky substrate forces the carboxylate ligands to dissociate, deactivating the catalyst before the cycle completes. Furthermore, the activation energy to form a quaternary spiro-center is significantly higher than a standard methylene insertion.

Corrective Protocol:

  • Switch Catalyst: Upgrade to

    
     (Du Bois Catalyst) . The 
    
    
    
    -tetramethyl-1,3-benzenedipropanoate ligand acts as a "strap" across the dirhodium core. This chelation effect prevents ligand dissociation even under the high thermal stress required for crowded substrates [1].
  • Temperature Modulation: Increase temperature to 40–50 °C. Unlike acetate ligands, the esp ligand confers high thermal stability, allowing you to overcome the steric barrier of the transition state.

User Issue: “I see the product, but the diastereoselectivity (dr) is poor.”

Scientist Analysis: In spiro-sultam synthesis, the "chair-like" transition state usually dictates stereochemistry. However, if the steric bulk of the R-groups is too similar, the catalyst cannot discriminate between the two faces of the C-H bond.

Corrective Protocol:

  • Ligand Tuning: Switch to chiral dirhodium carboxamidates, such as

    
     . The "wall" of the naphthalene ring creates a tighter chiral pocket, forcing the bulky spiro-precursor into a single conformation to minimize steric clash with the catalyst wall [2].
    
Module B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Context: Constructing the spiro-center via allylic alkylation (Tsuji-Trost reaction).

User Issue: “I am using a standard phosphine ligand (PPh₃), but I’m getting a mixture of regioisomers and no enantioselectivity.”

Scientist Analysis: Monodentate phosphines lack the "bite angle" and steric bulk necessary to direct the nucleophile to the specific carbon required for a spiro-quaternary center. The "path of least resistance" (sterically) is often the linear product, not the spiro product.

Corrective Protocol:

  • Ligand Selection: Use the Trost Ligand (DACH-Phenyl) . The

    
    -symmetric scaffold creates a defined "chiral pocket."
    
  • Mechanism of Action: The Trost ligand functions like an enzyme active site. It wraps around the

    
    -allyl palladium intermediate.[1][2] For a spiro-cyclization, the ligand's phenyl "walls" sterically block the linear attack trajectory, funneling the nucleophile toward the more hindered carbon to form the quaternary center [3].
    

User Issue: “The reaction works for methyl-substituted substrates but fails completely with an isopropyl group.”

Scientist Analysis: This is a classic "matched/mismatched" steric problem. The isopropyl group is clashing with the ligand walls.

Corrective Protocol:

  • Expand the Pocket: Switch from Trost DACH-Phenyl to DACH-Naphthyl (ANDEN). While counter-intuitive, the extended aromatic system can sometimes change the pitch of the chiral pocket, accommodating different steric vectors.

  • Additive Screen: Add chloride ions (e.g., tetrahexylammonium chloride). This stabilizes the Pd-intermediate and can accelerate the rate-determining step in crowded systems by breaking up tight ion pairs [4].

Standard Operating Procedures (SOPs)

SOP-01: Sterically Demanding Rh-Catalyzed Spiro-Cyclization

Target: Formation of spiro-oxathiazinanes via 3° C-H bond insertion.

Reagents:

  • Substrate: Sulfamate ester (1.0 equiv)

  • Oxidant:

    
     (1.1 equiv)[3]
    
  • Base:

    
     (2.3 equiv) - Crucial for buffering acetic acid byproduct.
    
  • Catalyst:

    
     (0.5 - 2.0 mol%)
    
  • Solvent:

    
     or 
    
    
    
    (0.1 M)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel. Moisture hydrolyzes the oxidant.

  • Mixing: Charge vessel with sulfamate,

    
    , and 
    
    
    
    . Add solvent.[4]
  • Oxidant Addition: Add

    
     in one portion.
    
  • Thermal Ramp:

    • Standard: Stir at 23 °C.

    • High Sterics: If no conversion after 2h, heat to 40 °C. The esp catalyst is stable up to 80 °C if needed.

  • Monitoring: Monitor by TLC. Look for the disappearance of the N-H stretch in IR if available.

  • Quench: Filter through a pad of Celite to remove MgO and Rh residues.

Validation Checkpoint:

  • Success: Clean conversion to a more polar spot (cyclic sultam).

  • Failure (Desulfonylation): Appearance of the corresponding alcohol indicates the nitrene intermediate was too unstable or sterically hindered to insert, leading to decomposition. Action: Lower temp, increase catalyst loading.

Comparative Data: Catalyst Performance

Table 1: Catalyst Efficiency in Sterically Hindered Spiro-Sultam Formation

Catalyst SystemLigand TypeSteric ToleranceThermal StabilityTypical Yield (Crowded 3° C-H)

Acetate (Simple)LowLow (< 40°C)< 20% (Decomposition)

Octanoate (Lipophilic)ModerateModerate30-50%

Strapped (Chelating)High High (> 80°C) 85-95%

CarboxamidateHigh (Chiral)Moderate60-80% (High ee)

Mechanistic Visualization

Pathway: The "Strapped" Advantage in Steric Environments

RhMechanism cluster_fail Failure Mode (Standard Catalyst) Step1 Rh2(esp)2 Resting State Step2 Nitrene Formation (Rh=N-Substrate) Step1->Step2 + Oxidant Step3 Transition State (Crowded) Step2->Step3 Substrate Folding Step4 C-H Insertion (Spiro Product) Step3->Step4 Concerted Insertion Fail1 Ligand Dissociation Step3->Fail1 If Ligand is Acetate Fail2 Catalyst Death Fail1->Fail2

Figure 2: Unlike acetate ligands which dissociate under steric stress (dotted line), the 'esp' ligand remains chelated, forcing the crowded transition state to proceed to the product.

References

  • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Amination for the Synthesis of Oxygenated Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2007). Dirhodium Tetracarboxylates as Catalysts for Selective Intermolecular C-H Amination.[5] Organic Letters. [Link][6]

  • Trost, B. M., & Van Vranken, D. L. (1996).[7] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. [Link]

  • Butts, C. P., et al. (2011). Determination of the Structure and Dynamics of Pd-Allyl Intermediates. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Optimizing Spiro Ring Closures &amp; Mitigating Side Reactions

Welcome to the Application Science Help Desk. This technical guide is engineered for synthetic chemists and drug development professionals looking to troubleshoot, optimize, and scale complex spirocyclic ring closures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. This technical guide is engineered for synthetic chemists and drug development professionals looking to troubleshoot, optimize, and scale complex spirocyclic ring closures.

Spiro ring closures present a unique thermodynamic and kinetic challenge. The formation of a quaternary spiro center introduces significant steric strain, making the intramolecular ring closure enthalpically demanding. If reaction conditions are not rigorously controlled, side reactions—such as intermolecular oligomerization,


-hydride elimination, and double-bond migration—will rapidly outcompete the desired spirocyclization.

Below, we break down the causality of these failures and provide field-proven, self-validating protocols to ensure high-fidelity spirocycle synthesis.

Troubleshooting Guide: Causality & Solutions (Q&A)

Q: My Palladium-catalyzed spirocyclization yields mostly the isomerized alkene rather than the target spirocycle. How do I suppress this? A: In transition-metal catalysis, the alkyl-palladium(II) intermediate is highly susceptible to rapid, destructive


-hydride elimination (1)[1]. This elimination pathway requires a coplanar arrangement of the Pd center and the 

-hydrogen. To suppress this, you must physically block this geometry. Utilizing bulky, bidentate phosphine ligands with large bite angles (such as dppf) distorts the coordination sphere. This steric shielding accelerates the desired reductive elimination while sterically prohibiting the coplanar transition state required for

-hydride elimination.

Q: I am observing massive amounts of oligomers instead of the spirocycle. What is the standard fix? A: Spiro ring closures are entropically penalized due to the steric clash involved in forming a quaternary center. Consequently, intermolecular chain extension (oligomerization) will kinetically outcompete intramolecular cyclization at standard batch concentrations (>0.1 M). You must operate under pseudo-high dilution conditions (2)[2]. By adding the linear precursor via a syringe pump into a large volume of solvent, you maintain a near-zero steady-state concentration, ensuring that once a molecule enters the reaction pool, it cyclizes before it can collide with another precursor.

Q: During Ring-Closing Metathesis (RCM) for spirocycles, I see truncated cycloalkenes. Why? A: Extended reaction times at elevated temperatures (e.g., refluxing DCM) with Ru-based metathesis catalysts can trigger double-bond migration prior to the actual cyclization event (3)[3]. This migration leads to ring closures of unintended sizes (truncated cycloalkenes). The causality lies in the thermal activation of the catalyst's isomerization pathway. Lowering the reaction temperature to 30 °C while strictly maintaining high dilution (1 mM) suppresses the migration pathway while still allowing highly active catalysts (like Grubbs' II) to perform the RCM efficiently[3].

Mechanistic Visualizations

Mechanism A Linear Precursor B Alkyl-Pd(II) Intermediate A->B Pd(0) Catalyst C Reductive Elimination (Sterically Favored) B->C Bulky Ligand (e.g., dppf) D β-Hydride Elimination (Coplanar Transition) B->D Small/No Ligand E Spirocyclic Product C->E F Isomerized Alkene D->F

Mechanistic divergence in Pd-catalyzed spirocyclization pathways.

Workflow Start Substrate Pool Batch Batch Reactor (>0.1 M) Start->Batch All at once Flow Syringe Pump (<0.001 M) Start->Flow Slow addition Oligomer Oligomers Batch->Oligomer Intermolecular Spiro Spirocycle Flow->Spiro Intramolecular

Kinetic control of spirocyclization via concentration management.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction parameters and the kinetic distribution of products during spiro ring closures.

Reaction ParameterConditionPrimary OutcomeTarget Spirocycle Yield (%)Side Product Yield (%)
Concentration Batch Addition (0.1 M)Intermolecular Oligomerization< 15%> 80% (Polymer)
Concentration Syringe Pump (< 0.001 M)Intramolecular Cyclization71 - 85%< 5% (Polymer)
Ligand (Pd-Cat) PPh3 (Small bite angle)

-Hydride Elimination
~ 20%~ 75% (Alkene)
Ligand (Pd-Cat) dppf (Large bite angle)Reductive Elimination> 85%< 5% (Alkene)
Temperature (RCM) Reflux (DCM, 40 °C)Double Bond Migration~ 50%~ 20% (Truncated)
Temperature (RCM) Controlled (30 °C)Clean Cyclization> 80%0% (Truncated)

Self-Validating Experimental Protocol

Protocol: Syringe-Pump Mediated Pseudo-High Dilution Spirocyclization Objective: To synthesize spirocyclic frameworks while actively suppressing intermolecular oligomerization through kinetic control.

Step 1: System Priming & Catalyst Activation

  • Charge a flame-dried, multi-neck round-bottom flask with the transition metal catalyst (e.g., Pd(OAc)2 or Grubbs' II) and the required bulky ligand (e.g., dppf).

  • Add 80% of the total reaction solvent (e.g., anhydrous DCM or Toluene) to create the "receiving pool."

  • Heat to the target temperature (e.g., 30 °C for RCM to prevent double-bond migration).

Step 2: Precursor Dilution & Syringe Pump Calibration

  • Dissolve the linear precursor in the remaining 20% of the solvent to create a highly dilute feed solution.

  • Calibrate the syringe pump to deliver the feed solution over a 10–12 hour period. Causality: This ensures the steady-state concentration of the reactive intermediate in the receiving pool remains < 0.001 M, making intramolecular cyclization kinetically vastly superior to intermolecular collisions.

Step 3: The Self-Validation Checkpoint (Critical) Do not wait until the end of the reaction to discover it polymerized.

  • Action: At

    
     hours, withdraw a 50 
    
    
    
    L aliquot from the receiving pool.
  • Validation: Perform a rapid LC-MS analysis.

  • Decision Matrix:

    • If [Dimer/Oligomer] < 5% relative to [Spirocycle]: The dilution rate is optimal. Proceed with the addition.

    • If[Dimer/Oligomer] > 5%: The steady-state concentration is too high. Self-Correction: Immediately pause the syringe pump, add 20% more pure solvent to the receiving pool to dilute existing precursors, and reduce the pump flow rate by 50%.

Step 4: Quenching and Isolation

  • Once addition is complete, stir for an additional 1 hour to consume residual precursor.

  • Quench the catalyst (e.g., with a metal scavenger like SiliaMetS Thiol) and filter.

  • Concentrate under reduced pressure for downstream column chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use continuous flow chemistry instead of a syringe pump for pseudo-high dilution? A: Yes. Continuous flow reactors are excellent for spirocyclization. By designing a flow system with a high-volume mixing tee and a low flow rate for the precursor stream against a high flow rate for the solvent/catalyst stream, you can achieve true high dilution continuously, often with better heat and mass transfer than batch pseudo-dilution.

Q: Why do 5-exo spiro ring closures generally work better than 6-endo closures? A: According to Baldwin's rules, 5-exo-trig and 5-exo-dig cyclizations are highly stereoelectronically favored. The trajectory required for the nucleophile to attack the


-system in a 6-endo fashion often suffers from severe steric hindrance at the newly forming quaternary center, making the activation energy barrier significantly higher and allowing side reactions to dominate.

References

  • Synthesis of spiro quasi[1]catenanes and quasi[1]rotaxanes via a templated backfolding strategy - PMC - NIH. 3

  • New Chemical and Stereochemical Applications of Organoiron Complexes - PMC - NIH. 1

  • Successive Ring Expansion Reactions - White Rose eTheses Online. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in Spiro Amine Salts

Welcome to the Advanced Formulation and Solid-State Chemistry Support Center. As spirocyclic scaffolds become increasingly prevalent in modern drug discovery to improve physicochemical properties and intellectual propert...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Solid-State Chemistry Support Center. As spirocyclic scaffolds become increasingly prevalent in modern drug discovery to improve physicochemical properties and intellectual property space, researchers frequently encounter severe hygroscopicity issues when isolating these compounds as amine salts.

This guide is designed by senior application scientists to help you troubleshoot, understand the mechanistic causality behind these issues, and implement robust, self-validating protocols to stabilize your active pharmaceutical ingredients (APIs).

The Mechanistic Root of the Problem

Before troubleshooting, it is critical to understand why spiro amine salts are uniquely prone to moisture uptake. Spirocyclic compounds possess a rigid, three-dimensional, non-planar architecture. Unlike flat aromatic amines that stack efficiently via


 interactions to form dense, low-energy crystal lattices, the spiro core creates significant steric bulk that disrupts efficient crystal packing.

When these bulky amines are paired with small or highly solvating counterions (such as chloride or trifluoroacetate), the resulting crystal lattice often contains micro-voids or exposed polar domains. These domains readily form hydrogen bonds with atmospheric moisture, triggering a cascade from surface adsorption to bulk absorption, and ultimately leading to deliquescence (dissolution of the solid into a liquid solution)[1].

MoistureDegradation A Hygroscopic Spiro Amine Salt B Moisture Sorption (High RH) A->B C Deliquescence / Hydrate Formation B->C D Crystal Lattice Collapse C->D E Disproportionation / Degradation D->E

Pathway of moisture-induced structural collapse in poorly packed spiro amine salts.

Troubleshooting FAQs

Q1: We synthesized a novel azaspiro[5.5]undecane derivative, but the trifluoroacetate (TFA) salt isolated from preparative HPLC rapidly turns into a sticky syrup on the bench. How can we obtain a workable solid?

A1: This is a classic manifestation of poor lattice energy. TFA salts of spirocyclic amines are notoriously isolated as "sticky hygroscopic solids"[1] because the TFA anion is highly solvating and the rapid evaporation during HPLC fraction lyophilization often yields an amorphous or poorly crystalline state. Causality: Amorphous solids have a higher free energy and greater free volume than crystalline solids, drastically accelerating moisture sorption. Solution: You must perform a counterion exchange to a less hygroscopic salt[2]. Transitioning from a TFA salt to a bulkier, more hydrophobic counterion (e.g., tosylate or napsylate) or a multi-protic organic acid (e.g., citrate) will increase lattice packing efficiency and exclude water. See the Biphasic Counterion Exchange Protocol below.

Q2: During scale-up, our spiro amine hydrochloride (HCl) salt shows variable API weight due to moisture uptake, ruining our stoichiometric formulations. How do we standardize weighing and handling?

A2: Your HCl salt has likely crossed its Critical Relative Humidity (CRH) threshold in your ambient lab environment. Causality: When the ambient RH exceeds the CRH of the salt, the thermodynamic drive for water vapor to condense onto the salt surface becomes spontaneous. Solution: First, quantify the exact moisture uptake using Dynamic Vapor Sorption (DVS) to establish the CRH. If the CRH is below your lab's ambient humidity (typically 40-60%), you must handle the API in a controlled environment (e.g., a nitrogen-purged glovebox at <20% RH). For accurate stoichiometry, pre-equilibrate the salt in a desiccator over


 to establish a "dry reference state" prior to weighing.

Q3: We have exhausted standard salt screens (HCl, mesylate, sulfate) and all isolated spiro amine salts remain deliquescent. What are our alternative formulation strategies?

A3: If the intrinsic basicity and steric profile of the spiro amine prevent the formation of a stable ionic lattice, you must pivot away from traditional salts. Alternative 1 (Solid-State): Explore cocrystallization . Unlike salts, which rely on ionic bonds, cocrystals utilize non-covalent interactions (hydrogen bonding, van der Waals forces) between the neutral API and a co-former. Cocrystals are significantly less prone to hygroscopicity and disproportionation[3]. Alternative 2 (Formulation): Employ polymer co-processing . Co-precipitating or spray-drying the hygroscopic salt with water-soluble polymers like Polyvinylpyrrolidone (PVP) can effectively shield the API from moisture, as the polymer acts as a sacrificial moisture sink and steric barrier[4].

Quantitative Counterion Selection Guide

To assist in your salt screening, the following table summarizes the theoretical and practical parameters of common counterions when paired with bulky spiro amines.

CounterionMolecular Weight ( g/mol )

Typical Hygroscopicity RiskCrystal Packing Efficiency (Spiro Amines)
Trifluoroacetate (TFA) 114.020.23Severe (Often deliquescent)Poor; highly solvating, prone to amorphous states.
Chloride (HCl) 36.46-7.00High Moderate; small size can leave lattice voids.
Mesylate 96.11-1.90Moderate to High Moderate; better than HCl, but still polar.
Tosylate 172.20-2.80Low Excellent; bulky aromatic ring aids in

-stacking.
Citrate 192.123.13, 4.76, 6.40Low to Moderate Good; extensive hydrogen bond network stabilizes lattice.
Actionable Workflows
Workflow: Intelligent Salt Screening & Selection

SaltScreening Start Spiro Amine Free Base Assess Assess pKa & Solubility Start->Assess Screen Counterion Screening Assess->Screen HygroTest DVS Hygroscopicity Testing Screen->HygroTest Decision Critical RH > 70%? HygroTest->Decision Cocrystal Explore Cocrystals Decision->Cocrystal No (Hygroscopic) ScaleUp Scale-up Optimal Salt Decision->ScaleUp Yes (Stable) Cocrystal->HygroTest

Decision matrix for overcoming hygroscopicity via salt screening and cocrystallization.

Protocol: Self-Validating Biphasic Counterion Exchange (TFA to Tosylate)

This protocol is designed to rescue a sticky spiro amine TFA salt by converting it into a highly crystalline, non-hygroscopic tosylate salt. It is a self-validating system: each step contains a physical/chemical check to ensure the process is proceeding correctly before moving forward.

Step 1: Free-Basing the API

  • Action: Dissolve 1.0 eq of the spiro amine TFA salt in Dichloromethane (DCM) (10 mL/g). Add an equal volume of saturated aqueous

    
    . Stir vigorously for 30 minutes.
    
  • Validation Check: Test the pH of the aqueous layer. It must be > 8.5 to ensure complete deprotonation of the basic spiro amine.

Step 2: Extraction and Drying

  • Action: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous

    
    , and filter.
    
  • Validation Check: Spot the aqueous layer on a TLC plate (UV/Iodine stain) or run an LCMS. The aqueous layer must show zero API remaining, validating complete extraction.

Step 3: Controlled Salt Formation

  • Action: To the dry DCM solution containing the free base, add 1.05 eq of p-toluenesulfonic acid monohydrate dissolved in a minimal amount of Ethanol dropwise under continuous stirring at room temperature.

  • Validation Check: A shift in solubility should occur. Depending on the specific spiro amine, the tosylate salt may begin to precipitate immediately, validating successful ionic bond formation.

Step 4: Isolation and Crystallization

  • Action: If precipitation does not occur, concentrate the solution in vacuo to 20% volume, then slowly add an anti-solvent (e.g., n-heptane) until the solution becomes turbid. Allow to crystallize at 4°C overnight. Filter the solid under a stream of dry nitrogen and dry in a vacuum oven at 40°C for 12 hours.

  • Validation Check: Submit the isolated solid for X-Ray Powder Diffraction (XRPD). The presence of sharp diffraction peaks validates a crystalline lattice. Submit to DVS; a mass gain of <2% at 80% RH validates the resolution of the hygroscopicity issue.

References

1.1. PMC - NIH. 2.2. GSC Online Press. 3. 3. Pharma's Almanac. 4.4. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Evaluation of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide: A Next-Generation Spirocyclic Sultam Scaffold

Executive Summary The contemporary drug discovery paradigm heavily emphasizes the "escape from flatland" to improve clinical success rates. By incorporating sp³-rich, conformationally restricted scaffolds, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The contemporary drug discovery paradigm heavily emphasizes the "escape from flatland" to improve clinical success rates. By incorporating sp³-rich, conformationally restricted scaffolds, medicinal chemists can navigate around the metabolic and toxicological pitfalls of traditional planar heterocycles[1]. Among these innovations, spirocyclic sultams have emerged as highly versatile bioisosteres for saturated rings like morpholine, piperazine, and thiomorpholine 1,1-dioxide[2].

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a premium structural building block that fuses a tetrahydropyran ring with a γ-sultam. This guide provides an objective, data-driven comparison of this spirocycle against conventional alternatives, detailing the mechanistic rationale for its use, physicochemical advantages, and validated experimental protocols for its integration into lead optimization workflows.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

Traditional morpholine rings, while ubiquitous in approved drugs, frequently suffer from rapid oxidative metabolism (via CYP450-mediated α-oxidation) and basicity-driven off-target liabilities, such as hERG channel inhibition and phospholipidosis. Replacing the morpholine core with 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide introduces three critical mechanistic shifts[3]:

  • Basicity Mitigation via Electronic Reprogramming: The secondary amine of morpholine (pKa ~8.3) is highly basic and predominantly protonated at physiological pH. In contrast, the nitrogen in a γ-sultam is flanked by a strongly electron-withdrawing sulfonyl group, rendering it non-basic and slightly acidic (pKa ~10). This neutralizes the physiological charge state, directly abrogating basicity-associated hERG liabilities[4].

  • Metabolic Shielding via Steric Bulk: The spirocyclic quaternary carbon (C5) creates significant steric hindrance around the adjacent positions. This 3D bulk physically blocks the primary sites of CYP450 oxidative attack that typically plague simple saturated rings, drastically increasing intrinsic half-life[5].

  • Enhanced 3D Vectorization: The perpendicular arrangement of the tetrahydropyran and sultam rings introduces novel exit vectors. This allows for deeper, more complementary exploration of target binding pockets compared to the relatively flat chair conformation of unconstrained heterocycles[1].

Bioisostere Morph Morpholine (Basic, High CYP Liability) Spiro 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (Neutral, High Stability, 3D Vectors) Morph->Spiro Remove Basicity Add sp3 Character Thio Thiomorpholine 1,1-dioxide (Planar, Poor Solubility) Thio->Spiro Conformational Restriction Adv1 Abrogate hERG Liability Spiro->Adv1 Adv2 Block alpha-Oxidation Spiro->Adv2 Adv3 Tune Lipophilicity (logD) Spiro->Adv3

Fig 1: Bioisosteric rationale for replacing flat heterocycles with spirocyclic sultams.

Physicochemical & Pharmacokinetic Comparison

The structural modifications inherent to 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide translate directly into measurable physicochemical advantages. Table 1 summarizes the comparative profile of this spirocycle against traditional morpholine and thiomorpholine 1,1-dioxide scaffolds.

Table 1: Comparative Physicochemical Profiling

PropertyMorpholineThiomorpholine 1,1-dioxide8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide
Molecular Weight ( g/mol ) 87.12135.18191.25
Charge State (pH 7.4) Cationic (>80%)NeutralNeutral
tPSA (Ų) 21.354.563.7
Estimated logD (pH 7.4) -0.8-1.50.2
3D Character (Fsp³) 1.00 (Planar Chair)1.00 (Planar Chair)1.00 (Spiro-Orthogonal)
CYP450 Liability High (α-oxidation)ModerateLow (Sterically Shielded)

Experimental Workflows & Methodologies

To effectively utilize 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide, researchers must adapt their synthetic and biological validation protocols. The following step-by-step methodologies are designed with self-validating controls and clear mechanistic causality.

Protocol A: Synthetic Integration via Nucleophilic Aromatic Substitution (SNAr)

Because the sultam nitrogen is non-basic and slightly acidic, it acts as a weak nucleophile. Standard amine coupling conditions (e.g., DIPEA in DMF) are insufficient. Causality: The protocol requires strong deprotonation of the sultam NH to form a highly nucleophilic nitrogen anion prior to reaction with an electrophile.

  • Preparation: Dissolve 1.0 eq of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes. Rationale: NaH quantitatively deprotonates the sultam, driving the equilibrium entirely to the reactive nucleophilic anion.

  • Coupling: Introduce 1.1 eq of the target aryl/heteroaryl halide (e.g., 1-fluoro-4-nitrobenzene). Elevate the temperature to 80 °C and stir for 4–6 hours until starting material is consumed (monitor via TLC/LC-MS).

  • Quenching & Workup: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Rationale: NH₄Cl neutralizes excess base safely, preventing unwanted hydrolysis of the product during aqueous extraction. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

To objectively validate the metabolic shielding provided by the spirocyclic core, a robust Human Liver Microsome (HLM) stability assay is required.

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration). Incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its precise addition strictly controls the start time (T=0) of oxidative metabolism.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 min), remove 50 µL aliquots from the reaction mixture.

  • Quenching & Internal Standard Addition: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: The cold organic solvent instantly denatures microsomal proteins, halting the reaction. Tolbutamide acts as an internal standard (IS), creating a self-validating system that normalizes extraction efficiency and LC-MS/MS injection volume variations.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate half-life (t₁/₂) and intrinsic clearance (CLint).

Workflow S1 1. Incubation (HLM + NADPH) S2 2. Sampling (Time-course) S1->S2 S3 3. Quenching (Cold MeCN + IS) S2->S3 S4 4. LC-MS/MS (MRM Analysis) S3->S4

Fig 2: Self-validating high-throughput microsomal stability workflow.

Conclusion & Strategic Recommendations

Replacing traditional planar heterocycles with 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide offers a sophisticated strategy for lead optimization. By eliminating basicity and introducing a sterically shielded, sp³-rich spirocyclic core, researchers can simultaneously engineer out hERG liabilities and dramatically improve metabolic stability. When integrating this building block, drug development professionals must account for the reduced nucleophilicity of the sultam nitrogen by employing strong bases during synthetic coupling.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS) URL:[Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Nitriles as multipurpose reagents for the synthesis of sultams and sultons Source: ChemRxiv URL:[Link]

  • Twisting and turning the sulfonamide bond: synthetic, quantum chemical and crystallographic study Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Spiro[4.5]decane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The spiro[4.5]decane framework, a common motif in natural products and a valuable scaffold in medicinal chemistry, presents a unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane framework, a common motif in natural products and a valuable scaffold in medicinal chemistry, presents a unique analytical challenge.[1][2][3] Its rigid, three-dimensional structure dictates specific fragmentation behaviors under electron ionization mass spectrometry (EI-MS), which, when properly understood, can be leveraged for unambiguous structural elucidation. This guide provides an in-depth comparison of the fragmentation patterns of various spiro[4.5]decane derivatives, grounded in experimental data and mechanistic principles. We will move beyond simple spectral interpretation to explain the causality behind the observed fragmentation pathways, empowering researchers to confidently identify these complex molecules.

The Foundational Fragmentation: The Unsubstituted Spiro[4.5]decane Skeleton

Understanding the fragmentation of substituted derivatives begins with the parent hydrocarbon, spiro[4.5]decane. Under electron ionization (70 eV), the molecular ion (M•+, m/z 138) is readily formed, though its abundance may be moderate.[4] The fragmentation is dominated by cleavages that relieve the strain inherent to the spirocyclic system and lead to the formation of stable carbocations.

The primary fragmentation events are initiated by cleavage of the C-C bonds adjacent to the quaternary spiro-carbon. This leads to the opening of one of the rings and subsequent rearrangements and eliminations. The mass spectrum of spiro[4.5]decane is characterized by a series of hydrocarbon-like clusters of ions separated by 14 mass units (CH₂).[5]

A key fragmentation pathway involves the cleavage of the cyclopentane or cyclohexane ring, followed by the loss of neutral alkyl radicals. For instance, cleavage of the five-membered ring can lead to the loss of an ethyl radical (C₂H₅•), resulting in a prominent ion at m/z 109. Conversely, cleavage originating in the six-membered ring can lead to the loss of a propyl radical (C₃H₇•), generating an ion at m/z 95. The most stable fragments, and thus often the most abundant, are those that form stable secondary or tertiary carbocations.

Table 1: Characteristic Electron Ionization Fragments of Unsubstituted Spiro[4.5]decane

m/zProposed Fragment Structure/LossRelative Intensity
138[M]•+Moderate
123[M - CH₃]⁺Low
109[M - C₂H₅]⁺High
95[M - C₃H₇]⁺High
81[C₆H₉]⁺High
67[C₅H₇]⁺Very High (Base Peak)
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Data synthesized from the NIST Mass Spectrometry Data Center.[4]

G M Spiro[4.5]decane (m/z 138) frag1 [M - C₂H₅]⁺ (m/z 109) M->frag1 - C₂H₅• frag2 [M - C₃H₇]⁺ (m/z 95) M->frag2 - C₃H₇• frag3 [C₅H₇]⁺ (m/z 67) frag1->frag3 - C₃H₆ frag2->frag3 - C₂H₄

Caption: Core fragmentation pathways of the spiro[4.5]decane molecular ion.

The Directing Power of Functional Groups: A Comparative Analysis

The introduction of functional groups dramatically alters the fragmentation landscape. The substituent's nature and position direct the cleavage pathways, providing a wealth of structural information.

Spiro[4.5]decanones: The Influence of the Carbonyl Group

Ketones are powerful directors of fragmentation. The primary cleavage mechanism for cyclic ketones is α-cleavage, the breaking of a C-C bond adjacent to the carbonyl group.[5] This results in a stable acylium ion. The position of the carbonyl group—whether in the five-membered or six-membered ring—yields distinct fragmentation patterns.

  • Spiro[4.5]decan-1-one (Carbonyl in the 5-membered ring): α-cleavage can occur at the C1-C2 or C1-C10 bond. Cleavage of the C1-C10 bond (the spiro junction) followed by the loss of the cyclohexane ring as a neutral species is less common. More favorable is the cleavage of the C1-C2 bond, leading to a diradical intermediate that can undergo further fragmentation, often involving hydrogen rearrangements. A characteristic fragment arises from the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement if the geometry is favorable.

  • Spiro[4.5]decan-6-one (Carbonyl in the 6-membered ring): For this isomer, α-cleavage at the C6-C5 or C6-C7 bonds is prominent.[6][7] Cleavage at the C6-C5 bond (the spiro junction) would lead to the opening of the cyclohexane ring. A significant fragmentation pathway involves the loss of propene (C₃H₆, 42 Da) and subsequent fragments.

G cluster_1 Spiro[4.5]decan-1-one (m/z 152) cluster_2 Spiro[4.5]decan-6-one (m/z 152) M1 Molecular Ion (m/z 152) f1_1 α-cleavage (C1-C2) M1->f1_1 f1_2 Loss of C₂H₄ (m/z 124) f1_1->f1_2 M2 Molecular Ion (m/z 152) f2_1 α-cleavage (C6-C7) M2->f2_1 f2_2 Loss of C₃H₆ (m/z 110) f2_1->f2_2

Caption: Comparative α-cleavage pathways for spiro[4.5]decanone isomers.

Table 2: Comparison of Key Fragments for Spiro[4.5]decanone Isomers

CompoundMolecular Ion (m/z)Key Fragment (m/z)Proposed Fragmentation
Spiro[4.5]decan-1-one[8]152124, 96, 81Loss of C₂H₄; subsequent losses
Spiro[4.5]decan-6-one[6]152110, 95, 67Loss of C₃H₆; subsequent losses
Spiro[4.5]decane-1,6-dione[9]166138, 110, 82Loss of CO; subsequent losses
Heterocyclic Spiro[4.5]decane Derivatives

The introduction of a heteroatom like oxygen or sulfur provides a low-energy site for ionization and directs fragmentation pathways that are distinctly different from their carbocyclic analogs.

For 1,6-dioxaspiro[4.5]decanes , the fragmentation is dominated by cleavage of the bonds α to the oxygen atoms and cleavage of the spiroketal system.[10] The molecular ion is often weak. Characteristic fragments arise from the cleavage of one ring, leading to stable oxonium ions. For example, cleavage of the C5-C6 and C1-O bonds can lead to the expulsion of a neutral fragment from the six-membered ring, leaving a charged five-membered ring fragment.

For sulfur-containing analogs, such as N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines , fragmentation involves both simple bond ruptures and skeletal rearrangements.[11] Common pathways include the loss of substituents from the nitrogen or the thiophene ring. A characteristic fragmentation is the loss of an SH• radical from the molecular ion, indicating the rupture of the heterocyclic ring.[11]

Experimental Protocols for Reliable Data Acquisition

The quality of mass spectral data is paramount for accurate structural elucidation. A robust analytical method ensures reproducibility and generates spectra with clear, interpretable fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for these volatile and semi-volatile compounds.[12][13]

General GC-MS Analysis Workflow

G node_style node_style step1 Sample Preparation (Dilution in volatile solvent, e.g., DCM or Hexane) step2 GC Injection (1 µL, split/splitless inlet) step1->step2 step3 Chromatographic Separation (Capillary Column, e.g., DB-5ms) step2->step3 step4 Ionization (Electron Ionization, 70 eV) step3->step4 step5 Mass Analysis (Quadrupole or TOF Analyzer) step4->step5 step6 Data Processing (Spectral deconvolution and library matching) step5->step6

Caption: Standard workflow for GC-MS analysis of spiro[4.5]decane derivatives.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the spiro[4.5]decane derivative in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform serial dilutions to achieve a final concentration of ~10-100 µg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Injector: Set to 250°C with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes. This temperature program is a robust starting point and should be optimized based on the specific volatility of the derivatives being analyzed.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Solvent Delay: Set a 3-4 minute solvent delay to prevent filament damage from the sample solvent.

  • Data Analysis: Process the acquired data using the instrument's software. Identify the chromatographic peak for the compound of interest. Analyze the corresponding mass spectrum, paying close attention to the molecular ion and the characteristic fragment ions as described in this guide. Compare the obtained spectrum against spectral libraries (e.g., NIST/EPA/NIH) for tentative identification.[4]

Causality and Trustworthiness: This protocol is designed to be self-validating. The use of a standard, non-polar column (DB-5ms) ensures good peak shape for a wide range of derivatives. The defined temperature ramp allows for the effective separation of isomers. Standard 70 eV ionization energy is critical because it ensures that the fragmentation patterns are consistent and comparable to established library spectra, which is the cornerstone of trustworthy identification.[12][14]

Conclusion for the Practicing Scientist

The mass spectral fragmentation of spiro[4.5]decane derivatives is a highly structured process governed by the fundamental principles of ion stability. While the core hydrocarbon skeleton displays predictable cleavages to alleviate ring strain, the introduction of functional groups serves as a powerful control element, directing fragmentation down specific and diagnostically useful pathways. By comparing the fragmentation of an unknown spiro[4.5]decane to the patterns outlined here—particularly the α-cleavage in ketones, dehydration in alcohols, and heteroatom-directed cleavages—researchers can deduce the nature and location of substituents with a high degree of confidence. The provided GC-MS protocol offers a reliable starting point for acquiring high-quality, reproducible data to support this analytical endeavor.

References

  • Francke, W. F., Hindorf, G. H., & Reith, W. R. (1979). Mass-spectrometric fragmentation of alkyl-1,6-dioxaspiro[4.5]decanes. The Science of Nature, 66(12), 619-620. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Potkin, V. I., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(2), 143-153. [Link]

  • PubChem. (n.d.). Spiro[4.5]decane-1,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-6-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2025). Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera. Journal of Natural Products. [Link]

  • NIST. (n.d.). Spiro[4.5]decane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Spiro[4.5]decan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Anane, J. (2022). Green Synthesis of Spiro Compounds and the Phytochemical Investigation. ScholarWorks @ UTRGV. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChem. (n.d.). Spiro[4.5]dec-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]

  • NIST. (n.d.). spiro(4.5)decan-6-ol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pinder, A. R., Price, S. J., & Rice, R. M. (1972). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry, 37(14), 2202–2205. [Link]

  • Springer. (2011). Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics. Springer Protocols. [Link]

  • Chemistry Stack Exchange. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. [Link]

  • RSC Publishing. (2015). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • ResearchGate. (2021). Expedite synthesis of various spiro[1][9]decane derivatives by dearomatization spirocyclization. [Link]

  • PMC. (n.d.). Gas Chromatography‐Mass Spectrometry (GC‐MS) Analysis, Genoprotective, and Antioxidant Potential of Curio radicans (L. f.) P.V. Heath. National Center for Biotechnology Information. [Link]

  • PubMed. (2016). Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (2018). Gas Chromatography with Mass Spectrometry (GC-MS). [Link]

  • ResearchGate. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

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Validation

Comparative HPLC Methodologies for the Purity Validation of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

Executive Summary Validating the purity of polar spirocyclic building blocks like 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide requires specialized chromatographic approaches. Standard reversed-phase (RP) methods often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of polar spirocyclic building blocks like 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide requires specialized chromatographic approaches. Standard reversed-phase (RP) methods often fail due to the compound's high hydrophilicity and lack of chromophores. This guide objectively compares three HPLC methodologies—Standard C18, Polar-Embedded RP, and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing mechanistic insights, step-by-step protocols, and comparative data to establish a self-validating analytical system.

Chemical Profile & Analytical Challenges

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a spirocyclic sultam (cyclic sulfamide) fused to a tetrahydropyran ring. Its synthesis often involves the reductive cyclization of cyanoalkylsulfonyl fluorides[1]. From an analytical perspective, this molecule presents two primary challenges:

  • Extreme Polarity: The combination of the sulfamide dioxide group and the ether oxygen significantly lowers the partition coefficient (LogP). Highly polar impurities and analytes exhibit weak interactions with traditional reversed-phase columns, often co-eluting at the solvent front[2].

  • Optical Invisibility: Lacking aromatic rings or extended conjugated systems, the compound has negligible UV absorbance above 220 nm. Detection requires low-wavelength UV (e.g., 195–210 nm), which restricts mobile phase selection (e.g., avoiding UV-absorbing solvents like methanol or high-concentration acetate buffers), or necessitates LC-MS/ELSD[3].

Comparative Column Screening: Mechanistic Causality

Choosing the correct stationary phase is the most critical step in retaining polar spirocycles.

  • Standard C18 (Hydrophobic Partitioning): Relies on dispersive interactions between the alkyl chain and the analyte. Because 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is highly hydrophilic, it prefers the mobile phase, resulting in a retention factor (

    
    ) near zero. This leads to detrimental matrix effects and poor resolution from synthetic by-products[4].
    
  • Polar-Embedded RP (e.g., RP-Amide): Incorporates an amide or ether linkage near the silica surface. This prevents the hydrophobic chains from collapsing in highly aqueous mobile phases and provides secondary hydrogen-bonding and dipole-dipole interactions. This slightly improves the retention of the sultam motif.

  • HILIC (Hydrophilic Partitioning): Uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide) with a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the silica surface. HILIC is widely recognized as the superior mode for extremely polar compounds that fail on RP-HPLC[5].

G A Target: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (Highly Polar, No Chromophore) B Column Screening A->B C1 Standard C18 (Hydrophobic) B->C1 C2 Polar-Embedded C18 (Dipole Interactions) B->C2 C3 HILIC (Hydrophilic Partitioning) B->C3 D1 Poor Retention (Solvent Front) C1->D1 D2 Moderate Retention (k' > 2) C2->D2 D3 Excellent Retention (k' > 5) C3->D3

Fig 1: Decision matrix for HPLC method development targeting polar spirocyclic sultams.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three methodologies using a standard mixture of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide spiked with its synthetic precursor, 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile[1].

ParameterStandard C18Polar-Embedded (RP-Amide)HILIC (Zwitterionic)
Mobile Phase 95:5 Water:MeCN (0.1% TFA)98:2 Water:MeCN (0.1% TFA)10:90 Water:MeCN (10mM NH₄Fm)
Retention Factor (

)
0.4 (Fails SST)2.8 (Acceptable)6.5 (Optimal)
Resolution (

)
Co-elution2.14.8
Tailing Factor (

)
1.8 (Severe tailing)1.21.05 (Symmetrical)
Detection Suitability High baseline noise at 210nmStable baseline at 210nmExcellent MS compatibility[4]

Experimental Protocol: Self-Validating HILIC Workflow

To ensure trustworthiness, the following HILIC protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify column equilibration—a critical factor since HILIC requires longer re-equilibration times than reversed-phase[3].

Materials:

  • Column: Zwitterionic HILIC (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve ammonium formate in ultrapure water. Adjust to pH 3.0.

    • Causality: Controlling pH is critical to maintain the ionization state of any residual silanols and the analyte, preventing retention time drift.

  • Sample Diluent: Prepare the sample in 90% Acetonitrile / 10% Water.

    • Causality: Injecting a polar sample in a highly aqueous diluent onto a HILIC column causes peak distortion and breakthrough. The diluent must closely match the initial mobile phase[5].

  • Column Equilibration: Flush the column with 50 column volumes of 10:90 A:B.

    • Causality: HILIC columns require extensive flushing to establish the stable aqueous layer on the silica surface[3].

  • System Suitability Testing (SST): Inject a reference standard of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide (0.1 mg/mL) six consecutive times.

    • Acceptance Criteria: %RSD of retention time < 1.0%; Tailing factor < 1.5; Theoretical plates > 5000.

  • Specificity Validation: Inject a spiked sample containing the target compound and its synthetic intermediates (e.g., cyanoalcohols or mesylates[1]). Ensure baseline resolution (

    
     > 2.0).
    
  • Sample Analysis: Run the gradient (e.g., 90% B to 60% B over 15 minutes) with UV detection at 210 nm or ESI-MS in positive/negative switching mode.

Protocol S1 Step 1: Mobile Phase Prep (Buffer pH control ±0.05) S2 Step 2: Sample Diluent (Match High Organic %) S1->S2 S3 Step 3: Equilibration (Establish Aqueous Layer) S2->S3 S4 Step 4: System Suitability (Validate %RSD & Tailing) S3->S4 S5 Step 5: Specificity & Analysis (Resolve Intermediates) S4->S5

Fig 2: Step-by-step self-validating HILIC workflow for purity analysis.

References

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. NIH.gov. Available at: 1

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: 3

  • Developing HPLC Methods. MilliporeSigma. Available at: Link

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: 2

  • BA Method Development: Polar Compounds. BioPharma Services. Available at: 4

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: 5

Sources

Comparative

Escaping Flatland: A Comparative Guide to Metabolic Clearance in Spirocyclic Scaffolds vs. Planar Rings

Executive Summary In modern drug discovery, escaping "flatland"—the historical overreliance on planar, aromatic scaffolds—has become a fundamental strategy for optimizing pharmacokinetic (PK) profiles[1]. Traditional fla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland"—the historical overreliance on planar, aromatic scaffolds—has become a fundamental strategy for optimizing pharmacokinetic (PK) profiles[1]. Traditional flat rings, such as phenyls, piperidines, and morpholines, often suffer from high metabolic clearance due to their susceptibility to Cytochrome P450 (CYP)-mediated oxidation[2]. This guide objectively compares the metabolic clearance rates of traditional planar scaffolds against their spirocyclic counterparts, providing researchers with the mechanistic causality, comparative data, and validated experimental protocols necessary to implement spirocyclic bioisosterism effectively.

The Mechanistic Causality: Why "Flat" Fails and "Spiro" Succeeds

The high metabolic clearance of planar heterocycles is driven by two primary factors: high lipophilicity (LogD) and the presence of sterically unhindered, electronically activated C-H bonds (e.g.,


-to-heteroatom or allylic/benzylic positions)[3]. CYP450 enzymes, particularly CYP3A4 and CYP2D6, readily bind lipophilic planar molecules, facilitating rapid hydrogen atom transfer (HAT) and subsequent oxidation[3].

Spirocyclic scaffolds (e.g., spiro-oxetanes, azaspirocycles) fundamentally alter this interaction through three causal mechanisms:

  • Increased

    
     and Steric Shielding : The quaternary spiro-carbon introduces rigid, out-of-plane three-dimensionality. This structural complexity creates steric clashes within the narrow, hydrophobic binding pockets of CYP enzymes, reducing the residence time of the drug.
    
  • Modulation of Bond Dissociation Energy (BDE) : The ring strain and altered orbital hybridization in spirocycles (especially those containing four-membered rings like oxetanes or cyclobutanes) increase the BDE of adjacent C-H bonds, raising the activation energy required for CYP-mediated HAT[4].

  • Reduction of Lipophilicity : Spiro-substitution, particularly with heteroatom-containing rings like oxetanes, significantly lowers the LogD compared to planar carbon-rich rings, directly reducing non-specific lipophilic binding to metabolic enzymes[2].

Logical flow comparing CYP450-mediated clearance in planar versus spirocyclic scaffolds.

Quantitative Comparison: Flat Rings vs. Spirocyclic Isosteres

The strategic replacement of planar rings with spirocycles consistently demonstrates quantifiable improvements in intrinsic clearance (


) and half-life (

). The table below summarizes comparative data across various drug development campaigns:
Scaffold ClassExample BioisostereTarget ApplicationImpact on Lipophilicity (LogD)Intrinsic Clearance (

)
Reference
Planar MorpholineBTK InhibitorsHigherHigh (>70 µL/min/mg)[2]
Spirocyclic 2-oxa-6-azaspiro[3.3]heptaneBTK InhibitorsLowerLow (<20 µL/min/mg)[2]
Planar Piperidine / Fused BicyclicAldosterone SynthaseHighModerate-High[5]
Spirocyclic Spirocyclic PiperidineAldosterone SynthaseLowerLow[5]
Planar Chromene (allylic

)
A

42 Modulators
ModerateHigh (Rapid Oxidation)[3]
Spirocyclic Cyclopropyl-spiro-chromeneA

42 Modulators
ModerateLow (Prolonged

)
[3]

Key Data Insights:

  • Morpholine vs. 2-oxa-6-azaspiro[3.3]heptane : In the optimization of BTK inhibitors, the planar morpholine ring was highly susceptible to oxidation at the 2-position, leading to rapid clearance. Bioisosteric replacement with a spirocycle dramatically reduced

    
     while preserving target affinity and improving aqueous solubility[2].
    
  • Aromatic/Bicyclic vs. Spirocyclic Piperidine : In the development of aldosterone synthase inhibitors, transitioning from planar aromatic scaffolds to spirocyclic piperidines reduced intrinsic clearance in rat microsomes and improved oral bioavailability[5].

Self-Validating Protocol: In Vitro Liver Microsomal Stability Assay

To objectively compare the metabolic clearance of spirocyclic versus planar scaffolds, the In Vitro Liver Microsomal Stability Assay is the industry standard[6]. This protocol operates as a self-validating system: by measuring the disappearance of the parent compound strictly in the presence and absence of a cofactor (NADPH), it isolates CYP450-mediated metabolism from background chemical instability.

Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology & Causality:
  • Incubation Mixture Preparation :

    • Action: Prepare a 1 µM solution of the test compound in 100 mM phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein concentration)[6].

    • Causality: The low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where

      
      ), allowing for accurate calculation of intrinsic clearance without saturating the enzymes.
      
  • Pre-Incubation :

    • Action: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium, preventing temperature-dependent kinetic lag when the reaction is initiated.

  • Initiation via NADPH Regenerating System :

    • Action: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction[6].

    • Causality: CYP450 enzymes require continuous electron flow to catalyze oxidation. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the assay duration, ensuring a constant reaction rate.

  • Time-Course Sampling and Quenching :

    • Action: Extract aliquots at predetermined intervals (e.g., 0, 5, 15, 30, 45, 60 minutes). Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard[6].

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation and LC-MS/MS analysis.

  • Centrifugation and LC-MS/MS Analysis :

    • Action: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[6].

    • Causality: Tracking the disappearance of the parent compound (rather than the appearance of metabolites) provides a universal metric for overall Phase I clearance, regardless of the specific metabolic pathway.

  • Data Calculation :

    • Action: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (

      
      ) is used to calculate 
      
      
      
      and
      
      
      , where
      
      
      is the incubation volume and
      
      
      is the mass of microsomal protein[6].

Strategic Considerations for Drug Development

While spirocyclic scaffolds offer profound advantages in metabolic stability, their integration must be deliberate. The increased synthetic complexity of quaternary spiro-centers can increase manufacturing costs and complicate scale-up[7]. However, the downstream benefits—such as reduced clinical attrition rates due to poor PK, the ability to patent novel chemical space (scaffold hopping), and the mitigation of toxic metabolites—often overwhelmingly justify the initial synthetic burden.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. URL:[Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! - CHIMIA. URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - National Institutes of Health (NIH). URL:[Link]

  • Oxetanes in Drug Discovery Campaigns - ACS Publications. URL:[Link]

  • Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension - National Institutes of Health (NIH). URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ResearchGate. URL:[Link]

Sources

Validation

Benchmarking Synthetic Routes for Spiro-Fused Sultams: A Comparative Technical Guide

Executive Summary & Strategic Framework Spiro-fused sultams (cyclic sulfonamides) represent a high-value pharmacophore in modern drug discovery. Unlike their flat aromatic counterparts, spiro-sultams offer high character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Spiro-fused sultams (cyclic sulfonamides) represent a high-value pharmacophore in modern drug discovery. Unlike their flat aromatic counterparts, spiro-sultams offer high


 character, rigid 3D vectorization, and enhanced metabolic stability—properties critical for escaping "flatland" in library design. However, their adoption is often bottlenecked by synthetic accessibility.

This guide benchmarks the three most dominant synthetic methodologies for accessing this scaffold. We move beyond simple literature review to analyze the operational reality of these routes:

  • Route A: Rh(II)-Catalyzed C(sp³)-H Amination (The Precision Route) – Best for late-stage functionalization and stereochemical complexity.

  • Route B: Ring-Closing Metathesis (The Modular Route) – Best for ring-size diversity and scale-up of non-complex cores.

  • Route C: Rh(III)-Catalyzed C-H Annulation (The Convergent Route) – The emerging standard for high atom-economy assembly from simple precursors.

Route Analysis & Mechanistic Benchmarking[1][2]

Route A: Intramolecular C(sp³)-H Amination (Du Bois Type)

Best For: Chiral scaffolds, late-stage diversification, forming 5- and 6-membered sultams.

This route utilizes a Rh(II) dimer to generate a highly reactive metal-nitrene species from a sulfamate ester or sulfamide. The nitrene inserts into a proximal C(sp³)-H bond.

  • Mechanism: Concerted asynchronous insertion with retention of configuration.

  • Critical Success Factor: The choice of catalyst.[1]

    
     (Du Bois catalyst) is superior to 
    
    
    
    due to its chelating ligands which prevent catalyst degradation during the oxidative conditions.
Mechanistic Pathway (DOT Visualization)

DuBoisCycle cluster_0 Rh(II) Catalytic Cycle Start Sulfamate Ester (Substrate) Oxidation Iodinane Oxidation (-AcOH) Start->Oxidation + PhI(OAc)2 + Rh(II) Nitrene Rh-Nitrene Species Oxidation->Nitrene N-I Bond Cleavage TS Concerted Insertion TS Nitrene->TS H-Atom Abstraction Product Spiro-Sultam TS->Product C-N Bond Formation Product->Start Catalyst Turnover

Caption: Figure 1.[1][2] The catalytic cycle of Rh(II)-mediated C-H amination.[2][3] Note the critical nitrene formation step which dictates regioselectivity.

Route B: Ring-Closing Metathesis (RCM)

Best For: Large ring sizes (>6 membered), macrocyclic sultams, and scenarios where C-H activation fails due to electronic deactivation.

RCM relies on building a diene precursor containing the sulfonamide moiety. While the cyclization is robust using Grubbs II or Hoveyda-Grubbs catalysts, the route is often plagued by a high step count to install the necessary alkene handles.

  • Operational Insight: Sulfonamides can poison Ru-catalysts. It is mandatory to use N-alkylation to protect the sulfonamide nitrogen or ensure the coordination sphere is saturated.

Route C: Rh(III)-Catalyzed C-H Activation/Annulation

Best For: High-throughput library generation, atom economy, fusing sultams to aromatic rings.

This is a cascade reaction involving C(sp²)-H activation of an N-sulfonyl ketimine or acetamide, followed by alkyne/alkene insertion and cyclization. It constructs the spiro-center and the sultam ring in a single step.

  • Advantage: "Traceless" directing groups.[4] The sulfonamide itself directs the metal, then becomes part of the ring.

Decision Matrix (DOT Visualization)

RouteSelection Start Target: Spiro-Fused Sultam Q1 Is the spiro-center stereochemistry set? Start->Q1 RouteA Route A: Rh(II) C-H Amination Q1->RouteA Yes (Retain Stereochem) Q2 Substrate Type? Q1->Q2 No (Need to Create) RouteC Route C: Rh(III) Annulation Q2->RouteC Aromatic/Alkene Precursors RouteB Route B: RCM (Grubbs) Q2->RouteB Dienes/Linear Chains

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on substrate constraints.

Comparative Data Analysis

The following data summarizes typical performance metrics derived from benchmarking studies (e.g., J. Org. Chem., Angew.[5][3] Chem.).[6][2][3][7][8][9][10][11][12][13]

MetricRoute A: Rh(II) C-H AminationRoute B: RCMRoute C: Rh(III) Annulation
Step Count Low (2 steps from alcohol)High (4-6 steps to precursor)Very Low (1 step cascade)
Atom Economy High (-AcOH byproduct)Medium (-Ethylene byproduct)Very High (100% incorp.)
Typical Yield 60–85%70–95% (Cyclization only)50–80%
Reagent Cost High (

+ Oxidant)
Medium (Grubbs II)High (Cp*Rh catalyst)
Scalability Moderate (Exotherm risk)High (Dilution required)High (Robust)
Stereocontrol Excellent (Retention)Variable (Substrate control)Moderate (Ligand control)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Rh(II)-Catalyzed C-H Amination (Route A)

Validation Check: This reaction produces acetic acid. The inclusion of MgO is critical to neutralize acid and prevent hydrolytic decomposition of the product.

  • Substrate Prep: Dissolve the sulfamate ester (1.0 equiv) in HPLC-grade Toluene (0.1 M). Note: Concentration affects dimerization vs. cyclization.

  • Catalyst Charge: Add MgO (2.3 equiv) and

    
     (2 mol%). Stir for 5 mins to disperse.
    
  • Oxidant Addition: Add PhI(OAc)2 (1.1 equiv) in one portion.

  • Reaction: Heat to 40°C.

    • Checkpoint: The solution typically turns green/blue upon active nitrene generation.

  • Monitoring: TLC will show the disappearance of the less polar starting material. Stain with PMA (phosphomolybdic acid).

  • Workup: Filter through a pad of Celite to remove MgO and Rh residue. Concentrate and purify via flash chromatography.

Protocol 2: Rh(III)-Catalyzed Cascade Annulation (Route C)

Validation Check: This system requires an oxidant to regenerate Rh(III).[4] Cu(OAc)2 is the standard, but air can sometimes suffice.

  • Charge: To a pressure tube, add N-sulfonyl ketimine (1.0 equiv), Alkyne/Alkene partner (1.2 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%).
  • Additives: Add Cu(OAc)2 (20 mol%) as the co-oxidant.

  • Solvent: Add t-Amyl alcohol (0.2 M). Why? Bulky alcohols stabilize the cationic Rh species.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Purification: The product often precipitates or crystallizes upon cooling.

References

  • Du Bois, J. (2011).[5] Rhodium-Catalyzed C-H Amination: An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762.[14] Link

  • Mondal, S., & Debnath, S. (2014).[12] Synthesis of Sultams by Ring-Closing Metathesis.[12] Synthesis, 46, 368-374.[12] Link

  • Li, X., et al. (2021). Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)-H Activation.[4] The Journal of Organic Chemistry, 86(15), 10330-10342.[4] Link

  • Rathaur, A., & Sagar, B. K. (2024).[15] Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. The Journal of Organic Chemistry, 89. Link

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

[1][2] Executive Summary & Chemical Assessment 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a specialized spiro-cyclic sultam (cyclic sulfonamide) used primarily as a scaffold in medicinal chemistry for drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Assessment

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is a specialized spiro-cyclic sultam (cyclic sulfonamide) used primarily as a scaffold in medicinal chemistry for drug discovery.[1][2] Unlike simple organic solvents, this compound possesses a rigid spiro-fused architecture containing both an ether (8-oxa) and a sulfonyl group (


) within the ring system.[1][2]

Effective disposal requires understanding its resistance to hydrolysis and its combustion profile.[1][2] As a Senior Application Scientist, I emphasize that standard drain disposal is strictly prohibited due to the persistence of the sultam ring in aquatic environments and the potential for bioaccumulation of spiro-heterocycles.[2]

Physicochemical Profile for Disposal
PropertyCharacteristicOperational Implication
Chemical Class Spiro-sultam (Cyclic Sulfonamide)High thermal stability; resistant to acidic hydrolysis.[1][2]
Physical State Solid (Crystalline powder)Must be disposed of via solid waste streams unless solubilized.[1][2]
Combustion Byproducts

,

,

Requires Incineration with Scrubber: Burning releases toxic sulfur and nitrogen oxides.[1][2]
Reactivity Stable under ambient conditionsIncompatible with Strong Oxidizers: Can react exothermically.[1][2]
RCRA Status Non-Listed (Typically)Treat as Hazardous Waste (D003/General) due to potential bioactive properties.[1][2]

Waste Segregation Strategy (The "Why" and "How")

The primary failure point in laboratory waste management is improper segregation.[1][2] This compound contains a sulfonyl moiety (


), which is generally stable.[1][2] However, mixing it with strong reducing agents or oxidizing acids in a waste container can lead to the evolution of toxic gases or uncontrolled exotherms.[2]
Causality of Segregation

We segregate this spiro-sultam into the "Solid Hazardous Waste - Organic" stream.[1]

  • Why not Aqueous? The compound has limited water solubility and will precipitate, clogging drains and complicating water treatment.[1][2]

  • Why not Oxidizing Waste? While the sulfone group is already oxidized, the ether linkage (8-oxa) and the amine (3-aza) can be susceptible to oxidative cleavage under extreme conditions, creating unstable peroxides or radical species.[1][2]

Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Compound LiquidPath In Solution StateCheck->LiquidPath Reaction Mixture BinSolid Container A: Solid Hazardous Waste (Incineration) SolidPath->BinSolid Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated No Halogens BinHalo Container B: Halogenated Organic Waste Halogenated->BinHalo BinNonHalo Container C: Non-Halogenated Organic Waste NonHalogenated->BinNonHalo

Figure 1: Decision logic for segregating spiro-sultam waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stock, weighing boat residues, contaminated silica gel, or filter cakes.[1][2]

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

    • Expert Insight: Do not use metal cans directly, as residual moisture combined with sulfur compounds can lead to slow corrosion over time.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: "8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2]

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Organic Waste" drum.

  • Final Disposition: This stream must be sent for High-Temperature Incineration .

    • Mechanism:[1][3][4] Incineration at >1000°C ensures the cleavage of the spiro-rings and the capture of sulfur as

      
       in the facility's scrubber system, preventing environmental release [1].[2]
      
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization or reaction mixtures containing the compound.[1][2]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).[1][2]

  • Segregation:

    • If Halogenated (e.g., DCM): Pour into the Halogenated Waste Carboy.[1][2]

    • If Non-Halogenated (e.g., DMSO, Methanol): Pour into the Non-Halogenated Waste Carboy.[1][2]

  • Concentration Limit: If the concentration of the spiro-sultam exceeds 5% by weight, mark the container as "High Sulfur Content" to alert the disposal vendor.[1][2]

    • Why? High sulfur content can overwhelm standard catalytic oxidizers used in some solvent recovery systems; these must be diverted to direct combustion [2].[1][2]

Emergency Contingencies: Spill Response

In the event of a powder spill, the primary risk is inhalation of the dust, which may act as a respiratory irritant.[2]

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Risk (Quantity > 5g?) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment Cover with damp absorbent pads PPE->Contain Collect 4. Collection Scoop into wide-mouth jar Contain->Collect Avoid Dust Generation Clean 5. Decontamination Wash area with soap & water Collect->Clean Disposal 6. Disposal Tag as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing solid spills of spiro-sultam compounds.

Specific Cleanup Steps:

  • Dampen: Do not dry sweep.[1][2] Gently mist the powder with water or cover with a damp paper towel to prevent aerosolization.[1][2]

  • Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.[1][2]

  • Surface Decon: Wipe the surface with a mild detergent solution.[1][2] The sultam ring is lipophilic; water alone may not remove all residues.[1][2]

Regulatory Compliance & Chain of Custody

To ensure "Cradle-to-Grave" responsibility as mandated by the EPA (RCRA), follow these administrative steps:

  • Waste Characterization: Although 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide is not explicitly P-listed or U-listed, it should be characterized under Process Knowledge as a "Non-RCRA Regulated Hazardous Waste" (unless mixed with listed solvents) [3].[1][2]

  • Vendor Handoff: Ensure the waste manifest explicitly lists "Organic Sulfur Compounds" to prevent misrouting to fuel blending programs that cannot handle high sulfur content.[1][2]

  • Destruction Certificate: Request a Certificate of Destruction (CD) from the incineration facility to close the compliance loop.[1][2]

Summary Checklist

References

  • United States Environmental Protection Agency (EPA). Incineration of Hazardous Waste: Permitting and Performance Standards.[1][2] EPA Guidelines.[1][2][5] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Sulfonamide Chemistry and Waste Management.[1][2] PubChem Compound Summary.[1][2] Available at: [Link][1]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide for Laboratories.[1][2] ACS Safety Resources.[1][2] Available at: [Link][1]

Sources

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